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  • Product: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
  • CAS: 1065092-51-4

Core Science & Biosynthesis

Foundational

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one chemical properties and stability

An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one: Chemical Properties, Stability, and Synthetic Methodologies Executive Summary In the evolving landscape of medicinal chemistry and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one: Chemical Properties, Stability, and Synthetic Methodologies

Executive Summary

In the evolving landscape of medicinal chemistry and agrochemical development, fluorinated heterocyclic building blocks have become indispensable. 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one (CAS: 1065092-51-4) represents a highly privileged scaffold. By combining the metabolic shielding of a trifluoromethyl (–CF₃) group with the precise reactivity of an aryl bromide, this compound serves as a critical intermediate for synthesizing next-generation kinase inhibitors, broad-spectrum antibacterial agents, and targeted oncology drugs[1][2][3].

This whitepaper provides an authoritative analysis of its structural dynamics, chemical stability, and a self-validating synthetic protocol governed by absolute regioselectivity.

Structural Dynamics and Physicochemical Properties

Tautomerism: 4-Quinolone vs. 4-Hydroxyquinoline

The core of this molecule exists in a dynamic tautomeric equilibrium between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms. While the 4-hydroxyquinoline form possesses full aromaticity in both rings, the 4-quinolone (1H-one) tautomer is overwhelmingly favored in the solid state and in polar protic solvents. This preference is driven by the formation of robust intermolecular hydrogen-bonding networks (N–H···O=C) and the high thermodynamic stability of the conjugated vinylogous amide system[4][5].

Electronic and Steric Effects of Substituents

The specific substitution pattern of this scaffold dictates its unique reactivity:

  • 6-Trifluoromethyl Group (–CF₃): The –CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the N1 proton, making it more amenable to controlled alkylation. Furthermore, the steric bulk (van der Waals radius of 1.70 Å) and high lipophilicity of the –CF₃ group drastically enhance the membrane permeability of downstream drug candidates[1].

  • 8-Bromo Group (–Br): Positioned adjacent to the nitrogen heteroatom, the bulky bromine atom provides a highly specific reactive handle. It acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage divergent functionalization without disrupting the –CF₃ or carbonyl moieties[2].

Table 1: Physicochemical and Structural Parameters
ParameterValue / DescriptorMechanistic Implication
Chemical Formula C₁₀H₅BrF₃NOCore building block for fluorinated heterocycles.
Molecular Weight 292.05 g/mol Optimal low-molecular-weight starting material.
C–F Bond Energy ~485.3 kJ/molConfers extreme resistance to oxidative metabolism[1].
Tautomeric State 4-Quinolone favoredDirects electrophilic attack to the oxygen or nitrogen depending on basicity.
Regiochemical Handle C8-BromineEnables selective C–C or C–N bond formation via transition-metal catalysis.

Chemical and Metabolic Stability Profile

Thermal and Photochemical Stability

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one exhibits exceptional thermal stability, a characteristic inherent to the quinolone fused-bicyclic system. It withstands temperatures exceeding 250 °C without decomposition, which is a prerequisite for its synthesis via high-temperature electrocyclization[5][6].

Metabolic Stability in Drug Design

The strategic placement of the –CF₃ group at the C6 position is a calculated medicinal chemistry tactic. The C6 position on the quinoline ring is a notorious "metabolic hotspot," highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Because the C–F bond (485.3 kJ/mol) is significantly stronger than a standard C–H bond (414.2 kJ/mol), the –CF₃ group acts as an impenetrable metabolic shield, drastically increasing the in vivo half-life of derived therapeutics[1][2]. Furthermore, unlike N-trifluoromethyl amines which are prone to hydrolysis, trifluoromethyl groups attached directly to the aromatic carbocycle possess absolute aqueous stability[7][8].

Synthetic Methodologies: The Regioselective Gould-Jacobs Approach

While the Conrad-Limpach synthesis (using β-ketoesters) is a classic route to quinolones, it typically yields 2-substituted derivatives[9][10]. To synthesize the unsubstituted C2/C3 core of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one, the Gould-Jacobs reaction is the gold standard[4][6].

The Causality of Absolute Regioselectivity

A common flaw in quinoline synthesis is the generation of inseparable regioisomeric mixtures when using asymmetrically substituted anilines[5][10]. However, this specific synthesis is a self-correcting, highly regioselective system. By utilizing 2-bromo-4-(trifluoromethyl)aniline (CAS: 57946-63-1) as the starting material, the C2 (ortho) position is sterically blocked by the bromine atom[11]. Consequently, during the thermal 6π-electrocyclization, the ring closure is mathematically forced to occur exclusively at the C6 (ortho) position. This guarantees the formation of the 8-bromo-6-(trifluoromethyl) architecture with zero regioisomeric contamination.

G A 2-Bromo-4-(trifluoromethyl)aniline + EMME B Condensation (100-130 °C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (Dowtherm A, 250 °C) C->D Regioselective Electrocyclization E Ethyl 4-oxo-quinoline -3-carboxylate D->E F Saponification & Decarboxylation E->F G 8-Bromo-6-(trifluoromethyl) quinolin-4(1H)-one F->G

Regioselective Gould-Jacobs synthesis workflow for 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high purity and yield at each stage[6][12].

Step 1: Condensation (Intermediate Formation)

  • Charge a round-bottom flask with 1.0 equivalent of 2-bromo-4-(trifluoromethyl)aniline and 1.2 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat the neat mixture to 120 °C for 2 hours under a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium forward.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the aniline indicates complete conversion to the anilidomethylenemalonate intermediate. Remove residual EMME under high vacuum.

Step 2: Thermal Electrocyclization

  • Dissolve the crude intermediate in 10 volumes of Dowtherm A (a high-boiling eutectic mixture of biphenyl and diphenyl ether).

  • Heat the solution rapidly to 250 °C. The high thermal energy is strictly required to overcome the activation barrier for the 6-electron cyclization[6]. Maintain for 45–60 minutes.

  • Validation: Cool the mixture to room temperature, then pour into 30 volumes of hexanes. The resulting ethyl 8-bromo-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate will precipitate as a solid. Filter and wash with hexanes to remove Dowtherm A.

Step 3: Saponification and Decarboxylation

  • Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours to achieve full saponification to the 3-carboxylic acid.

  • Acidify the mixture with 2M HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.

  • Suspend the dry acid in diphenyl ether and heat to 260 °C until CO₂ evolution ceases (decarboxylation).

  • Cool, precipitate with hexanes, and recrystallize from ethanol to yield pure 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one.

Applications in Drug Development: Divergent Functionalization

The true value of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one lies in its capacity for orthogonal, late-stage functionalization. It acts as a central hub from which diverse chemical space can be explored for Structure-Activity Relationship (SAR) studies.

G Core 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one N1 N1 Position Alkylation / Arylation (Modulates Pharmacokinetics) Core->N1 Base + R-X C4 C4 Carbonyl Triflation -> SNAr (Target Binding Interactions) Core->C4 POCl3 or Tf2O C8 C8 Bromine Suzuki / Buchwald-Hartwig (Expands Chemical Space) Core->C8 Pd Catalyst + Ligand

Divergent late-stage functionalization pathways of the quinolone core.
  • C8 Cross-Coupling: The bromine atom allows for the introduction of diverse aryl, heteroaryl, or amine groups via Palladium catalysis, crucial for fitting molecules into the hydrophobic pockets of target kinases[2].

  • C4 Activation: The carbonyl oxygen can be converted into a triflate or chloride (using POCl₃), transforming the C4 position into a highly electrophilic center for subsequent nucleophilic aromatic substitution (SNAr).

References

  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institutes of Health (NIH). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. URL:[Link]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. URL:[Link]

  • Cambridge University Press. "Gould-Jacobs Reaction." Cambridge. URL:[Link]

  • American Chemical Society. "N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox." ACS Publications. URL:[Link]

  • SriniChem. "The Role of 2-(Trifluoromethyl)benzenethiol in Oncology Drug Synthesis." SriniChem. URL:[Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline versus 4-quinolone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) form...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms is a critical determinant of the physicochemical and pharmacological properties of this important heterocyclic scaffold. This guide provides an in-depth technical analysis of the tautomerism of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline, a derivative bearing two potent electron-withdrawing groups. We will explore the synthesis of this molecule, the profound influence of its substituents on the tautomeric equilibrium, and provide detailed experimental and computational protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering both theoretical understanding and practical guidance for the investigation of quinoline tautomerism.

Introduction: The Dynamic Nature of Quinolone Tautomerism

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The tautomeric relationship between 4-hydroxyquinolines and their corresponding 4-quinolone isomers is a well-established phenomenon, yet the position of this equilibrium is exquisitely sensitive to the electronic and steric nature of substituents on the quinoline core.[1][2] Understanding and controlling this tautomerism is paramount, as the two forms can exhibit markedly different biological activities, solubilities, and metabolic stabilities.

This guide focuses on the specific case of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline, a molecule decorated with two powerful electron-withdrawing substituents. The interplay of the inductive and resonance effects of the 8-bromo and 6-trifluoromethyl groups is expected to significantly influence the relative stabilities of the enol and keto tautomers, providing a compelling case study for the principles of physical organic chemistry in drug design.

Synthesis of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline

The most reliable and versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1][2] This thermal cyclization of an aniline derivative with a malonic ester derivative provides a direct route to the quinoline core. The proposed synthetic pathway for 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline is a two-step process, commencing with the synthesis of the requisite aniline precursor.

2.1. Synthesis of the Precursor: 2-bromo-4-(trifluoromethyl)aniline

The starting material for the Gould-Jacobs reaction is the appropriately substituted aniline. In this case, 2-bromo-4-(trifluoromethyl)aniline is required. A reliable method for the synthesis of this precursor is the regioselective bromination of 3-(trifluoromethyl)aniline.[3]

  • Reaction Principle: The amino group of 3-(trifluoromethyl)aniline is an ortho-, para-director. Due to the steric hindrance imposed by the adjacent trifluoromethyl group, bromination is favored at the para position.

Experimental Protocol: Synthesis of 2-bromo-4-(trifluoromethyl)aniline [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography to afford pure 2-bromo-4-(trifluoromethyl)aniline.

2.2. Gould-Jacobs Reaction: Synthesis of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline

With the aniline precursor in hand, the Gould-Jacobs reaction can be employed to construct the quinoline ring system.[1][4]

  • Reaction Principle: The reaction proceeds through an initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. The resulting ester is then saponified and decarboxylated to yield the final 4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline [4]

  • Condensation: A mixture of 2-bromo-4-(trifluoromethyl)aniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (DEEM) is heated at 100-140°C for 2 hours to form the anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for 30 minutes to effect cyclization.

  • Saponification: After cooling, the reaction mixture is treated with a 10% aqueous sodium hydroxide solution and refluxed for 1 hour to saponify the ester.

  • Acidification and Decarboxylation: The reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate. The isolated carboxylic acid is then heated at its melting point until carbon dioxide evolution ceases, yielding the crude 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis Workflow Diagram:

Synthesis_Workflow A 3-(Trifluoromethyl)aniline C 2-Bromo-4-(trifluoromethyl)aniline A->C Bromination B N-Bromosuccinimide (NBS) B->C E 8-Bromo-6-(trifluoromethyl)-4-hydroxyquinoline C->E Gould-Jacobs Reaction D Diethyl Ethoxymethylenemalonate (DEEM) D->E

Caption: Synthetic pathway for 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline.

Substituent Effects on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. The 8-bromo and 6-trifluoromethyl substituents exert a profound influence on this equilibrium through their electronic effects.

  • 8-Bromo Substituent: The bromine atom is an electron-withdrawing group through its inductive effect (-I) but can also act as a weak electron-donating group through resonance (+R). In the quinoline system, the inductive effect is generally dominant.

  • 6-Trifluoromethyl Substituent: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, exhibiting a powerful -I effect.[5]

The combined electron-withdrawing nature of these two substituents is expected to significantly impact the acidity of the N-H proton in the 4-quinolone (keto) form and the O-H proton in the 4-hydroxyquinoline (enol) form. It is hypothesized that these groups will stabilize the enol form by increasing the acidity of the hydroxyl proton and delocalizing the negative charge in the corresponding phenoxide. Conversely, they will destabilize the keto form by withdrawing electron density from the amide-like nitrogen.

Experimental Determination of the Tautomeric Equilibrium

A combination of spectroscopic techniques can be employed to qualitatively and quantitatively assess the tautomeric equilibrium of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline in solution.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution, as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.[6]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination [7][8]

  • Sample Preparation: Prepare solutions of the compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters for quantitative analysis include:

    • A calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic, well-resolved signals for both the keto and enol tautomers. For example, the N-H proton of the keto form and the O-H proton of the enol form, or specific aromatic protons that show distinct chemical shifts for each tautomer.

    • Integrate the area of the selected signals for each tautomer.

    • Calculate the tautomeric ratio by dividing the integral of the enol signal by the integral of the keto signal. The equilibrium constant (KT) is given by: KT = [enol] / [keto]

4.2. UV/Vis Spectroscopy

UV/Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, especially when the two tautomers have distinct absorption maxima.[9][10]

Experimental Protocol: UV/Vis Spectroscopic Analysis [7]

  • Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents covering a range of polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. Often, the enol form absorbs at a longer wavelength than the keto form.

    • In cases of overlapping spectra, deconvolution techniques can be applied to estimate the contribution of each tautomer to the overall spectrum.[10]

    • By analyzing the solvatochromic shifts (changes in λmax with solvent polarity), inferences can be made about the relative polarities of the tautomers and how different solvents stabilize each form.

Expected Spectroscopic Data:

Spectroscopic Technique4-Hydroxyquinoline (Enol) Form4-Quinolone (Keto) Form
¹H NMR (DMSO-d₆) O-H signal (~11-13 ppm)N-H signal (~12-14 ppm)
¹³C NMR (DMSO-d₆) C4 signal (~160-170 ppm)C4 signal (~175-185 ppm)
IR (KBr pellet) Broad O-H stretch (~3200-3400 cm⁻¹)N-H stretch (~3000-3200 cm⁻¹), C=O stretch (~1650 cm⁻¹)
UV/Vis (Ethanol) λmax ~330-350 nmλmax ~280-300 nm

Note: The exact chemical shifts and absorption maxima will be influenced by the substituents and the solvent.

Computational Investigation of Tautomer Stability

Computational Protocol: DFT Calculation of Tautomer Stability [13]

  • Structure Preparation: Build the 3D structures of both the 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline (enol) and 8-bromo-6-(trifluoromethyl)-4-quinolone (keto) tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a quantum chemistry software package like Gaussian. The input file should specify:

    • Level of Theory and Basis Set: A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.

    • Calculation Type: Specify Opt for geometry optimization and Freq for frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • Solvation Model: To simulate the effect of a solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Running the Calculation: Submit the input file to the quantum chemistry software.

  • Data Analysis:

    • From the output file, extract the Gibbs free energies (G) for both the enol and keto tautomers.

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Genol - Gketo

    • A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates that the keto form is more stable.

    • The equilibrium constant (KT) can be calculated from ΔG using the following equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

DFT Calculation Workflow:

DFT_Workflow A Build Tautomer Structures B Generate Gaussian Input File A->B C Run DFT Calculation (Opt + Freq) B->C D Extract Gibbs Free Energies C->D E Calculate ΔG and K_T D->E

Caption: Workflow for DFT calculation of tautomer stability.

Conclusion and Future Perspectives

The tautomeric equilibrium of 8-bromo-6-(trifluoromethyl)-4-hydroxyquinoline presents a fascinating case study in the interplay of substituent effects and heterocyclic chemistry. The strong electron-withdrawing nature of the bromo and trifluoromethyl groups is anticipated to significantly favor the 4-hydroxyquinoline (enol) tautomer. This guide has provided a comprehensive framework for the synthesis and detailed characterization of this equilibrium, offering both theoretical insights and practical, field-proven protocols.

For researchers in drug development, a thorough understanding of the predominant tautomeric form is not merely an academic exercise. It has profound implications for molecular recognition, receptor binding, and pharmacokinetic properties. The methodologies outlined herein provide a robust toolkit for the rational design of novel quinoline-based therapeutics, enabling the fine-tuning of tautomeric preferences to optimize drug efficacy and safety. Future work should focus on the experimental validation of the predicted tautomeric preference and the exploration of how this equilibrium influences the biological activity of this and related compounds.

References

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Foundational

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one in DMSO and Methanol

Executive Summary The compound 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one represents a highly functionalized heterocyclic scaffold frequently utilized in preclinical drug discovery and agrochemical development. Charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one represents a highly functionalized heterocyclic scaffold frequently utilized in preclinical drug discovery and agrochemical development. Characterized by its heavy halogenation and fluorination, this molecule presents unique physicochemical challenges, particularly regarding its solubility. Understanding its solvation mechanics in universally applied solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for assay development, high-throughput screening (HTS), and downstream chemical synthesis. This whitepaper provides a rigorous analysis of the compound's structural causality, comparative solubility profiles, and the self-validating experimental protocols required to accurately quantify its thermodynamic solubility.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one, one must first deconstruct the molecular forces governing its crystal lattice and solvent interactions.

The Role of the Substituents

The incorporation of specific functional groups fundamentally alters the lipophilicity, molecular conformation, and overall solubility of the quinolinone core[1]:

  • 6-Trifluoromethyl (-CF

    
    ) Group:  The addition of a trifluoromethyl group is a classic medicinal chemistry strategy used to enhance metabolic stability and lipophilicity[1],[2]. While it increases solubility in non-polar organic solvents, the strong electron-withdrawing nature and high hydrophobicity of the -CF
    
    
    
    group impose a significant "hydrophobic penalty" when attempting dissolution in polar protic solvents like methanol.
  • 8-Bromo (-Br) Group: The heavy bromine atom at the 8-position introduces significant steric bulk adjacent to the nitrogen atom. This increases the polarizability of the molecule and further drives up its partition coefficient (LogP), making aqueous and protic solvation thermodynamically unfavorable.

Tautomerism: Quinolin-4(1H)-one vs. Quinolin-4-ol

Quinolinones exist in a dynamic tautomeric equilibrium between the quinolin-4(1H)-one (keto) form and the quinolin-4-ol (enol) form. In the solid state, these molecules often form robust intermolecular hydrogen-bonded networks (dimers or polymeric chains) acting as both hydrogen bond donors (N-H) and acceptors (C=O), which results in high crystal lattice energies and poor general solubility[3],[4].

However, Nuclear Magnetic Resonance (NMR) studies have demonstrated that in highly polar aprotic solvents like DMSO, the equilibrium is overwhelmingly shifted toward the 4-oxo (keto) form[5],[6]. DMSO acts as a powerful hydrogen bond acceptor, effectively disrupting the intermolecular lattice by solvating the N-H proton.

Tautomerism Keto Quinolin-4(1H)-one (Keto Form) Enol Quinolin-4-ol (Enol Form) Keto->Enol Tautomeric Equilibrium DMSO DMSO Solvation (Strong H-Bond Acceptor) Keto->DMSO High Affinity (N-H...O=S) MeOH Methanol Solvation (Protic, Hydrophobic Penalty) Keto->MeOH Moderate/Low Affinity

Caption: Tautomeric equilibrium of quinolinones and solvent-specific solvation pathways.

Solvent Mechanics: DMSO vs. Methanol

The choice between DMSO and methanol yields drastically different solubility outcomes due to the distinct dielectric properties and hydrogen-bonding capabilities of each solvent.

Dimethyl Sulfoxide (DMSO): The Universal Solubilizer

DMSO (


) is the premier solvent for halogenated quinolinones. Its highly polarized S=O bond acts as an aggressive hydrogen bond acceptor. By forming a strong dipole-dipole interaction with the N-H group of the quinolin-4(1H)-one tautomer, DMSO provides enough solvation energy to overcome the high crystal lattice energy[5]. Researchers can expect high solubility profiles in DMSO, making it the ideal vehicle for preparing concentrated stock solutions (e.g., 10–50 mM) for biological assays.
Methanol (MeOH): Protic Limitations

Methanol (


) is a polar protic solvent capable of both donating and accepting hydrogen bonds. However, it is far less effective at dissolving 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one. The highly lipophilic -CF

and -Br groups resist protic solvation, and methanol's weaker H-bond acceptor strength (compared to DMSO) is often insufficient to rapidly break the quinolinone crystal lattice. Consequently, solubility in methanol is typically low to moderate, often requiring physical disruption (sonication or heating) to achieve even low millimolar concentrations.
Table 1: Comparative Physicochemical & Solvation Profile
Property / ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Primary Solvation Mechanism Strong H-bond acceptor (S=O

H-N)
H-bond donor/acceptor
Impact of -CF

/ -Br Groups
Easily accommodated by high polarityInduces a hydrophobic penalty
Tautomeric Preference Strongly favors 4-oxo (Keto) form[5]Mixed / Solvent-dependent
Estimated Solubility Range High (> 20 mg/mL)Low to Moderate (< 5 mg/mL)
Laboratory Application HTS stock solutions, NMR solventCrystallization, analytical dilutions

Experimental Methodology: Thermodynamic Solubility Assessment

To accurately quantify the solubility of 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one, the 7 coupled with High-Performance Liquid Chromatography (HPLC) is utilized. This approach is universally recognized as the "gold standard" for determining true thermodynamic solubility, as it ensures the compound reaches a state of equilibrium with its solid phase[7],[8].

ShakeFlask Prep 1. Saturation Excess Solid + Solvent Incubate 2. Equilibration Shake at 25°C (48-72h) Prep->Incubate Separate 3. Separation Centrifugation/Filtration Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze

Caption: Step-by-step workflow for thermodynamic solubility determination via shake-flask.

Step-by-Step Protocol: Shake-Flask HPLC-UV Method

1. Preparation of the Saturated Solution

  • Weigh an excess amount of crystalline 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one (e.g., 10–15 mg) into a chemically inert, sealed glass vial.

  • Add 1.0 mL of the target solvent (DMSO or Methanol).

  • Causality Note: The visual presence of undissolved solid is a mandatory self-validating check. If the solid dissolves completely upon addition, the solution is not saturated, and more compound must be added to ensure thermodynamic equilibrium[8].

2. Equilibration

  • Place the sealed vials on a temperature-controlled orbital shaker (e.g., 400 rpm) at exactly 25 °C.

  • Incubate for 48 to 72 hours.

  • Causality Note: Halogenated quinolinones possess high crystal lattice energies. A minimum of 48 hours is required to prevent the reporting of false "kinetic" solubility values, ensuring true thermodynamic equilibrium is reached[7].

3. Phase Separation

  • Remove the vials and allow them to stand undisturbed for 2 hours to let the bulk solid settle.

  • Centrifuge the mixture at 10,000 × g for 10 minutes, or filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality Note: PTFE is selected due to its broad chemical compatibility with both DMSO and methanol, and its low non-specific binding characteristics for highly lipophilic, fluorinated compounds.

4. Quantification via HPLC-UV

  • Dilute an aliquot of the clear supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze the sample using isocratic or gradient HPLC-UV at the compound's predetermined

    
    .
    
  • Calculate the final thermodynamic solubility by interpolating the Area Under the Curve (AUC) against an external standard calibration curve prepared from a known stock solution[7].

Data Interpretation & Analytical Considerations

When analyzing the solubility data for 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one, researchers must account for the solvent's impact on analytical readouts. Because DMSO strongly favors the 4-oxo tautomer, UV-Vis absorption spectra and retention times may subtly shift when compared to methanolic solutions, where a mixed tautomeric population might exist[5],[6]. Furthermore, serial dilutions of DMSO stocks into aqueous assay buffers must be monitored closely; the high lipophilicity imparted by the -CF


 and -Br groups frequently leads to rapid kinetic precipitation (crashing out) if the final DMSO concentration drops below 1-2% in aqueous media[9].

References

  • Determination of Thermodynamic Solubility - Bio-protocol Source: Bio-protocol / MDPI URL
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Experimental and Clinical Sciences URL
  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)
  • Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity Source: PMC / NIH URL
  • BAY-069, a Novel (Trifluoromethyl)
  • Tautomeric 2-arylquinolin-4(1H)
  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ResearchGate URL
  • Source: MDMA.

Sources

Exploratory

Optimizing Quinolone Scaffolds: The Metabolic Stability Advantages of 6-Trifluoromethyl Substitution

Executive Summary In the optimization of quinolone antibiotics and antimalarials, metabolic liability at the C6 position represents a significant bottleneck. While 6-fluoro (fluoroquinolone) substitutions revolutionized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of quinolone antibiotics and antimalarials, metabolic liability at the C6 position represents a significant bottleneck. While 6-fluoro (fluoroquinolone) substitutions revolutionized the class by enhancing DNA gyrase binding, they remain susceptible to specific oxidative pathways. The introduction of a 6-trifluoromethyl (-CF₃) group offers a superior metabolic shield. This guide details the physicochemical basis of this stability, provides a validated protocol for assessing it via microsomal stability assays, and outlines the synthesis strategies required to access these scaffolds.

Part 1: The Mechanistic Basis of Stability

The metabolic stability conferred by the 6-trifluoromethyl group stems from two distinct physicochemical phenomena: steric shielding and electronic deactivation .

Electronic Deactivation (The "Teflon" Effect)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering the -CF₃ group chemically inert. However, its impact extends to the aromatic ring:

  • Electron Withdrawal: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the quinolone core.

  • Oxidation Resistance: Cytochrome P450 (CYP450) enzymes typically attack electron-rich aromatic rings (epoxidation/hydroxylation). The -CF₃ group deactivates the ring, raising the oxidation potential and making the scaffold resistant to electrophilic attack by CYP reactive oxygen species [1][4].

Steric Shielding

The -CF₃ group has a Van der Waals volume of approximately 42.6 ų, significantly larger than a methyl group (23.7 ų) or a fluorine atom (5.8 ų) [1].

  • Metabolic Blockade: This bulk creates a "steric umbrella" that physically prevents the heme iron of CYP enzymes from accessing the C6 position or adjacent sites (C5/C7), effectively blocking metabolic soft spots.

Pathway Visualization

The following diagram illustrates how 6-CF₃ substitution alters the metabolic fate compared to a standard 6-H quinolone.

MetabolicBlockade Quinolone_H 6-H Quinolone (Metabolically Labile) CYP450 CYP450 Enzyme (Heme Iron) Quinolone_H->CYP450 Accessible C6 Site Quinolone_CF3 6-CF3 Quinolone (Metabolically Stable) Quinolone_CF3->CYP450 Steric Hindrance Excretion Unchanged Drug (Extended Half-Life) Quinolone_CF3->Excretion Metabolic Resistance Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation

Figure 1: Mechanism of metabolic stabilization. The 6-CF3 group prevents CYP450 access, diverting the drug toward excretion in its active, unchanged form.

Part 2: Comparative Physicochemical Profile

To understand the magnitude of the benefit, we compare the 6-CF₃ substituent against the standard 6-F and 6-H analogs.

Parameter6-Hydrogen (-H)6-Fluoro (-F)6-Trifluoromethyl (-CF₃)Impact on Stability
Van der Waals Radius 1.20 Å1.47 Å~2.70 ÅHigh: Blocks enzyme active site access.
Hansch Lipophilicity (π) 0.000.140.88Mixed: Increases membrane permeability but requires monitoring for non-specific binding.
Hammett Constant (σp) 0.000.060.54High: Strong electron withdrawal prevents ring oxidation.
Metabolic Liability High (C-H oxidation)Low (Metabolically robust)Very Low (Blocks adjacent sites)Optimal: Prevents "metabolic switching" to adjacent carbons.

Data derived from standard medicinal chemistry bioisostere principles [1][2].

Part 3: Experimental Validation Protocol

To empirically verify the stability benefits of 6-CF₃ substitution, a Microsomal Stability Assay is the gold standard. This protocol uses Liver Microsomes (RLM/HLM) to determine Intrinsic Clearance (


).[1]
Materials
  • Test Compounds: 6-CF₃-quinolone analog vs. 6-H control (10 mM DMSO stock).

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compound (final conc. 1 µM) into microsomal solution. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (stop solution).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Assay Visualization

MicrosomalAssay cluster_sampling 4. Kinetic Sampling Prep 1. Preparation Microsomes + Buffer + Compound PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench 5. Quench Ice-Cold ACN + Internal Std T0->Quench T15->Quench T60->Quench Analysis 6. LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 2: Workflow for determining metabolic stability via microsomal incubation.

Data Calculation

Calculate the slope (


) of 

vs. time.


[3]

Success Criteria: A 6-CF₃ substituted quinolone should exhibit a


 (Low Clearance), whereas the 6-H analog typically shows 

(High Clearance) [2][5].

Part 4: Synthesis Strategy

Accessing the 6-CF₃ scaffold requires specific synthetic pathways, as direct trifluoromethylation of the quinolone core is difficult.

Primary Route: Cyclization of Trifluoromethyl-anilines

  • Starting Material: 4-amino-3-trifluoromethylbenzoic acid or 3-trifluoromethylaniline.

  • Gould-Jacobs Reaction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in diphenyl ether [1][6].

  • N-Alkylation: Functionalization of the N1 position (critical for quinolone activity).

This route ensures the -CF₃ group is installed early on an aromatic precursor, avoiding the need for late-stage harsh trifluoromethylation conditions that could degrade the quinolone core.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025). Explains the steric and electronic basis of CF3 stability. 4[5][6][4][7]

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. (2025).[2] Provides comparative data and rationale for CF3 vs CH3/H stability. 2[5][4][7][8]

  • Microsomal Stability Assay Protocol. AxisPharm. (2025). Detailed methodology for liver microsome incubations. 9[5][6][4][7]

  • On the Metabolic Stability of Fluorinated Small Molecules. PMC. (2020). Discusses the perturbation of pKa and metabolic profiles by fluorine. 5[4]

  • Microsomal Clearance/Stability Assay. Domainex. (2025). Data interpretation for intrinsic clearance values. 1[5][4]

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. MDPI. (2022). Synthetic routes for 6-CF3 quinolones. 6[4]

Sources

Foundational

Literature review of 8-bromo-4-quinolone scaffolds in medicinal chemistry

The 8-Bromo-4-Quinolone Scaffold: Synthetic Versatility and Therapeutic Divergence Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-Bromo-4-Quinolone Scaffold: Synthetic Versatility and Therapeutic Divergence

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Halogen Handle

The 4-quinolone-3-carboxylic acid motif is a "privileged structure" in medicinal chemistry, anchoring blockbuster antibiotics like ciprofloxacin and levofloxacin. While the 8-position has traditionally been occupied by hydrogen, fluorine (for potency), or methoxy (for photostability) groups, the 8-bromo-4-quinolone scaffold occupies a unique niche.

It serves two distinct roles:

  • A Synthetic Linchpin: The 8-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of C-8 diversified libraries or tricyclic fused systems (e.g., pyrrolo[3,2,1-ij]quinolines).

  • A Pharmacological Modulator: In specific contexts, the steric bulk and halogen-bonding capability of the bromine atom shift the biological profile from antibacterial (DNA gyrase targeting) to anticancer (eukaryotic Topoisomerase II targeting) or anti-tubercular activity.

This guide details the construction, functionalization, and biological logic of this versatile scaffold.

Synthetic Architectures: Constructing the Core

Accessing the 8-bromo-4-quinolone core requires navigating regioselectivity challenges.[1] Two primary methodologies dominate: the classical Gould-Jacobs Reaction and the modular Grohe-Heberer Process .

Method A: The Gould-Jacobs Cyclization (Thermal Route)

This is the most robust method for generating the 4-quinolone-3-carboxylate core on a multi-gram scale.

  • Mechanism: Condensation of an aniline with an alkoxymethylene malonate followed by high-temperature electrocyclic ring closure.

  • Substrate: 2-Bromoaniline.

Protocol 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Condensation:

    • Charge a reaction vessel with 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

    • Heat to 110–120 °C for 2–4 hours.

    • In-process Control: Monitor the removal of ethanol via distillation. The reaction forms the intermediate enamine (diethyl 2-((2-bromophenylamino)methylene)malonate).

    • Isolation: Cool and recrystallize from hexane/ethanol if necessary, or carry forward crude.

  • Cyclization (The Critical Step):

    • Prepare a high-boiling solvent bath (Diphenyl ether or Dowtherm A) heated to 250–260 °C .

    • Add the enamine intermediate portion-wise to the refluxing solvent. Caution: Rapid ethanol evolution occurs.

    • Maintain reflux for 30–60 minutes. The high temperature is required to overcome the activation energy of the aromatic cyclization.

    • Work-up: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the off-white solid.

    • Yield: Typically 60–80%.

Method B: The Grohe-Heberer Process (Acylation Route)

Preferred for synthesizing analogues with complex C-7 substituents or when the Gould-Jacobs cyclization fails due to steric/electronic deactivation.

  • Acylation: Reaction of a 2,4-dichloro-3-bromobenzoyl chloride with ethyl 3-(dimethylamino)acrylate.

  • Exchange: Substitution of the dimethylamino group with a primary amine (e.g., cyclopropylamine).

  • Cyclization: Intramolecular Nucleophilic Aromatic Substitution (SNAr) using a base (NaH or K2CO3) to close the ring.

Visualization: Synthetic Pathways

The following diagram contrasts the thermal cyclization (Gould-Jacobs) with the organometallic functionalization pathways available to the 8-bromo scaffold.

SyntheticPathways cluster_legend Pathway Legend Aniline 2-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine + EMME, 120°C EMME Diethyl ethoxymethylene malonate EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Core 8-Bromo-4-hydroxy- quinoline-3-carboxylate Cyclization->Core - EtOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C-8 Functionalization Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sonogashira C-8 Functionalization Biaryl 8-Aryl Quinolones (Topo II Inhibitors) Suzuki->Biaryl Tricyclic Tricyclic Quinolones (e.g., Pyrrolo-fused) Sonogashira->Tricyclic Cyclization key1 Gould-Jacobs Route key2 Diversity Oriented Synthesis

Caption: Figure 1. Construction of the 8-bromo-4-quinolone core via Gould-Jacobs reaction and subsequent divergence points for library generation.

Medicinal Chemistry & SAR: The 8-Bromo Effect

The presence of bromine at C-8 introduces specific steric and electronic perturbations compared to the 8-H or 8-F found in commercial antibiotics.

A. Antibacterial Activity (Gram-Negative Focus)
  • Steric Clash: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Fluorine (1.47 Å) or Hydrogen (1.20 Å). In standard fluoroquinolones (e.g., Ciprofloxacin), an 8-Br substituent often reduces potency against E. coli DNA gyrase because it creates steric clash within the enzyme's binding pocket, specifically hindering the tight binding required for the "water-metal ion bridge" interaction.

  • Exceptions: 8-Bromo derivatives maintain activity against certain Gram-positive strains (e.g., S. aureus) and Mycobacteria, where the binding pocket topology is slightly more accommodating.

B. Anticancer Activity (Eukaryotic Topo II)[2][3][4][5]
  • Mechanism Shift: While fluoroquinolones target prokaryotic Gyrase, 8-substituted quinolones (especially 8-aryl or 8-heteroaryl derivatives derived from 8-Br) often show high affinity for Eukaryotic Topoisomerase II .

  • Intercalation: The 8-bromo group, or groups attached via it, can enhance the planarity and lipophilicity of the molecule, facilitating DNA intercalation—a prerequisite for Topo II poisoning (similar to Etoposide).

  • Apoptosis: Derivatives such as 5,7-dibromo-8-hydroxyquinolines (related scaffold) and C-8 modified 4-quinolones have been shown to induce apoptosis in HeLa and HT29 cancer lines via ROS generation and mitochondrial dysfunction.

C. Phototoxicity & Safety
  • The Halogen Rule: 8-Fluoroquinolones (e.g., Sparfloxacin) are notorious for phototoxicity due to UV-induced generation of reactive carbene intermediates.

  • 8-Bromo Profile: While less phototoxic than 8-F, the C-Br bond is labile under UV irradiation. 8-Methoxy remains the gold standard for safety (Moxifloxacin), but 8-Br serves as a useful probe in early discovery.

Functionalization: The "Suzuki Handle" Strategy

The true power of the 8-bromo-4-quinolone scaffold lies in its ability to access chemical space inaccessible to 8-H or 8-F analogues.

Protocol 2: Palladium-Catalyzed C-8 Arylation (Suzuki-Miyaura)

This protocol describes converting the 8-bromo core into an 8-phenyl derivative, a common modification to switch from antibacterial to anticancer activity.

  • Reagents:

    • Substrate: Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq).

    • Boronic Acid: Phenylboronic acid (1.5 eq).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2M aqueous, 3.0 eq).

    • Solvent: DME/Water or Dioxane/Water (3:1).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.

    • Add substrate, boronic acid, and base.

    • Add catalyst under Argon flow.

    • Heat to 90 °C for 12–16 hours.

    • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (CH2Cl2/MeOH).

Data Summary Table: Comparative Substituent Effects

Substituent at C-8Van der Waals Radius (Å)Electronic Effect (Hammett σp)Primary Therapeutic UtilitySynthetic Utility
-H 1.200.00Antibacterial (1st Gen)None
-F 1.470.06Antibacterial (Potency)Metabolic block
-OMe N/A (Group)-0.27Antibacterial (Safety)Reduces phototoxicity
-Br 1.85 0.23 Anticancer / Anti-TB Cross-coupling handle

Visualizing the SAR Logic

SAR_Logic Center 4-Quinolone Core N1 N-1 Position Cyclopropyl/Ethyl (Potency) Center->N1 C3 C-3 Carboxylate (Gyrase Binding) Center->C3 C4 C-4 Ketone (Metal Chelation) Center->C4 C7 C-7 Position Piperazine/Pyrrolidine (Spectrum & PK) Center->C7 C8 C-8 Position (Bromine) THE CRITICAL MODULATOR Center->C8 Sterics Steric Bulk: Reduces Gram(-) Activity C8->Sterics Coupling Pd-Catalysis Handle: Access to Tricyclics C8->Coupling TopoII Eukaryotic Topo II: Increases Anticancer Potential C8->TopoII

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the pivotal role of the C-8 Bromine substituent.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie. Link

  • Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications. Link

  • Foroumadi, A., et al. (2005). "Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Aldred, K. J., et al. (2014). "Mechanism of action of and resistance to quinolones." Chemical Reviews. Link

  • Sigma-Aldrich. "Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Product Page." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Conrad-Limpach Synthesis of Trifluoromethyl-Substituted 4-Quinolones

Introduction: The Strategic Importance of Trifluoromethylated Quinolones The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Quinolones

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group into this privileged structure can significantly enhance a molecule's pharmacological profile.[1][2][3] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, receptor binding affinity, and cell membrane permeability, making trifluoromethyl-substituted quinolones highly sought-after targets in drug discovery.[1][2][3] This document provides a comprehensive guide for the synthesis of these valuable compounds using the Conrad-Limpach reaction, a classic and robust method for quinolone synthesis.[4][5][6]

Core Principles: The Conrad-Limpach Synthesis

First described in 1887 by Max Conrad and Leonhard Limpach, this synthesis is a two-step process for producing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-quinolone form.[4][7][8] The reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then subjected to a high-temperature thermal cyclization to yield the 4-quinolone product.[5][7]

Part 1: Enamine Formation

The initial step is the acid-catalyzed reaction between an aniline and a β-ketoester. The aniline's nitrogen atom attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which is an enamine.[4][5] The removal of water drives the reaction towards the enamine product.[5]

Part 2: Thermal Cyclization

The isolated enamine intermediate undergoes an intramolecular electrocyclic ring closure at high temperatures, typically around 250 °C.[4][7] This step involves the elimination of an alcohol molecule and is the rate-determining step of the synthesis.[4] The use of a high-boiling, inert solvent is crucial for achieving high yields in this cyclization step.[4][5][9]

Visualizing the Pathway: Reaction Mechanism and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Conrad_Limpach_Mechanism Aniline Trifluoromethyl-Substituted Aniline Enamine Enamine Intermediate (β-Aminoacrylate) Aniline->Enamine + β-Ketoester - H₂O BetaKetoester β-Ketoester CyclizedIntermediate Cyclized Intermediate (Hemiketal) Enamine->CyclizedIntermediate High Temperature (e.g., 250°C) Quinolone Trifluoromethyl-Substituted 4-Quinolone CyclizedIntermediate->Quinolone - ROH (Alcohol elimination)

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental_Workflow Start Start: Reactants Step1 Step 1: Enamine Formation (Aniline + β-Ketoester) - Reflux with Dean-Stark trap Start->Step1 Step2 Workup 1: - Remove solvent under reduced pressure Step1->Step2 Step3 Step 2: Thermal Cyclization - Add high-boiling solvent - Heat to ~250°C Step2->Step3 Step4 Workup 2: - Cool and precipitate product - Filter and wash Step3->Step4 Step5 Purification: - Recrystallization Step4->Step5 End End: Pure 4-Quinolone Step5->End

Caption: Generalized experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol details a representative synthesis of a trifluoromethyl-substituted 4-quinolone.

Materials:

  • Trifluoromethyl-substituted aniline (e.g., 3-(trifluoromethyl)aniline)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Toluene

  • Glacial acetic acid (catalytic amount)

  • High-boiling solvent (e.g., mineral oil, Dowtherm A)

  • Ethanol (for washing and recrystallization)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with a temperature controller

  • Thermometer

  • Rotary evaporator

  • Vacuum filtration apparatus

Step 1: Synthesis of the Enamine Intermediate
  • To a solution of the trifluoromethyl-substituted aniline (1.0 equivalent) in toluene, add the β-ketoester (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The crude enamine can often be used in the next step without further purification.[5]

Step 2: Thermal Cyclization to the 4-Quinolone
  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude enamine intermediate from Step 1.

  • Add a high-boiling solvent such as mineral oil or Dowtherm A.[5]

  • Heat the mixture with stirring to 250-260 °C.[5]

  • Maintain this temperature for 30-60 minutes.

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.[5]

  • The crude trifluoromethyl-substituted 4-quinolone can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[5]

Data Presentation: Impact of Reaction Parameters

The choice of solvent and reaction temperature is critical for the success of the thermal cyclization step. The following table summarizes the effect of different solvents on the yield of a representative 4-quinolone synthesis.

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil>30070-95Inexpensive, effective, but can be difficult to remove completely.[4]
Dowtherm A25780-95Excellent heat transfer, easy to remove, but more expensive.[9]
Diphenyl ether25975-90Effective, but can undergo side reactions at high temperatures.
1,2,4-Trichlorobenzene21460-75Lower boiling point may result in lower yields for less reactive substrates.[9]
2-Nitrotoluene22265-80Good alternative, but safety precautions for nitro compounds are necessary.[9]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield of enamine Incomplete removal of water.Ensure efficient operation of the Dean-Stark trap. Consider using a drying agent.
Insufficient reaction time.Monitor the reaction by TLC and continue reflux until the starting material is consumed.
Incomplete cyclization Insufficient heating time or temperature.Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[10]
Use of a solvent with too low a boiling point.Select a high-boiling point solvent that allows for the required reaction temperature to be reached.[10]
Product contamination Residual high-boiling solvent.Thoroughly wash the filtered product with a suitable non-polar solvent like hexanes or toluene.[10]
Low yield with electron-withdrawing groups Deactivation of the aniline ring.The cyclization step is an electrophilic aromatic substitution. Strong electron-withdrawing groups on the aniline can hinder this step. Consider extending the reaction time or using a milder acid catalyst in the first step.[10]

Conclusion

The Conrad-Limpach synthesis remains a highly relevant and powerful tool for the preparation of trifluoromethyl-substituted 4-quinolones. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly during the critical thermal cyclization step, researchers can efficiently access these valuable compounds for applications in drug discovery and development. Recent advancements, such as the use of microwave-assisted synthesis, offer potential for further optimization by reducing reaction times and improving yields.[5][11]

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Conrad-Limpach Reaction. [Link]

  • Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents - PubMed. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

  • Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides | Request PDF - ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was... - ResearchGate. [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - MDPI. [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed. [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. [Link]

  • Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis - MDPI. [Link]

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting O-alkylation vs N-alkylation selectivity in quinolin-4-ones

Technical Support Center: Quinolin-4-one Alkylation Selectivity Welcome to the Advanced Synthesis Support Module Topic: Troubleshooting Regioselectivity (N- vs. O-Alkylation) in Quinolin-4-ones.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolin-4-one Alkylation Selectivity

Welcome to the Advanced Synthesis Support Module

Topic: Troubleshooting Regioselectivity (N- vs. O-Alkylation) in Quinolin-4-ones. Ticket Priority: High (Ambident Nucleophile Resolution). Assigned Specialist: Senior Application Scientist.

The Core Problem: The "Tautomeric Trap"

You are likely here because your alkylation reaction yielded a mixture of isomers, or the wrong isomer entirely. Quinolin-4-ones are classic ambident nucleophiles . They exist in a tautomeric equilibrium between the quinolin-4-one (NH-form) and the 4-hydroxyquinoline (OH-form) .

When deprotonated, the resulting anion delocalizes charge between the Nitrogen (N1) and the Oxygen (O4). The site of reaction is dictated by the interplay of Hard-Soft Acid-Base (HSAB) theory, solvent effects, and cation coordination.

Visualizing the Conflict:

Tautomerism Tautomer1 Quinolin-4-one (NH-form) Thermodynamic Stability Anion Ambident Anion (Delocalized Charge) Tautomer1->Anion -H+ N_Product N-Alkyl Product (Quinolone) Thermodynamic Anion->N_Product Soft Electrophile Polar Aprotic Solvent O_Product O-Alkyl Product (Alkoxyquinoline) Kinetic/Chelation Anion->O_Product Hard Electrophile Silver Salts (Ag+) Tautomer2 4-Hydroxyquinoline (OH-form) Aromaticity Driver Tautomer2->Anion -H+

Figure 1: The ambident nature of the quinolin-4-one anion allows for divergent reaction pathways.

Diagnostic Module: "What did I actually make?"

Before troubleshooting the synthesis, you must confirm your product's identity. Do not rely solely on 1H-NMR integration , as N-alkyl and O-alkyl shifts can overlap depending on substituents.

The Gold Standard: 13C-NMR The chemical shift of the C4 carbon (the carbonyl or enol ether carbon) is the definitive diagnostic marker.

FeatureN-Alkylation (Quinolone) O-Alkylation (Quinoline) Why?
C4 Shift (13C-NMR)

175 - 178 ppm

160 - 163 ppm
N-alkyl retains the C=O carbonyl character (downfield). O-alkyl converts C4 to an enol ether (upfield).
Ring Aromaticity Partial (Pyridone-like)Full (Naphthalene-like)O-alkylation restores full aromaticity to the heterocyclic ring.
N-CH vs O-CH (1H)

4.0 - 5.2 ppm

4.2 - 5.6 ppm
O-CH is typically more deshielded (downfield) due to Oxygen's higher electronegativity, but overlap is common.
UV-Vis

> 320 nm

< 320 nm
Extended conjugation in quinolones often leads to red-shifted absorption.

Troubleshooting & Protocols

Scenario A: "I want the N-Alkyl product (Quinolone), but I'm getting mixtures."

Root Cause: You are likely using conditions that do not sufficiently favor the thermodynamic product, or your electrophile is too "hard" (favoring Oxygen).

The Fix: Leverage Thermodynamic Control. N-alkylation preserves the strong amide-like resonance stability. To maximize this:

  • Use Alkali Metal Carbonates:

    
     or 
    
    
    
    . The "hard" alkali cation (
    
    
    ) associates with the "hard" Oxygen, shielding it and forcing the electrophile to attack the Nitrogen.
  • Solvent: Polar Aprotic (DMF, DMSO). These solvents solvate the cation well, leaving the "naked" anion free to react at its softest center (Nitrogen).

Protocol (N-Selective):

  • Dissolve Quinolin-4-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
      (2.0 - 3.0 equiv).
    
  • Stir at RT for 30 min to ensure deprotonation.

  • Add Alkyl Halide (1.2 equiv).

  • Heat to 60-80°C. (Heat favors the thermodynamic N-isomer).

  • Result: Typically >90% N-selectivity.

FAQ:

  • Q: Can I use NaH?

    • A: Yes, NaH in DMF is excellent for N-alkylation. However, it is more moisture-sensitive. If your electrophile is sensitive to strong bases, stick to

      
      .
      
Scenario B: "I want the O-Alkyl product (Alkoxyquinoline), but Nitrogen keeps reacting."

Root Cause: The Nitrogen is the softer, more nucleophilic site under standard conditions. You must block the Nitrogen or activate the Oxygen specifically.

The Fix 1: The "Silver Effect" (Ag-Assisted Alkylation) Silver ions (


) have a high affinity for Nitrogen (a soft base). In the reaction, 

coordinates to the Nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the Oxygen.

Protocol (O-Selective / Ag-Mediated):

  • Dissolve Quinolin-4-one (1.0 equiv) in Toluene or Benzene (non-polar solvents tighten the ion pair).

  • Add

    
      (1.5 - 2.0 equiv). Note: Protect from light.
    
  • Add Alkyl Halide (1.5 - 2.0 equiv).

  • Stir at Reflux (or RT for very reactive electrophiles).

  • Filter through Celite to remove silver salts.

  • Result: High O-selectivity.

The Fix 2: Mitsunobu Reaction If your alkylating agent is an alcohol (R-OH) rather than a halide, the Mitsunobu reaction is highly selective for O-alkylation in quinolones.

Protocol (O-Selective / Mitsunobu):

  • Dissolve Quinolin-4-one (1.0 equiv), Alcohol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF .
    
  • Cool to 0°C.

  • Add DEAD or DIAD (1.5 equiv) dropwise.

  • Warm to RT and stir.

  • Result: Exclusive O-alkylation (Ether formation).

FAQ:

  • Q: Why did my Ag-reaction fail?

    • A: Did you use a polar solvent like DMF? Polar solvents can solvate the

      
       ion, breaking its coordination to the Nitrogen. Use non-polar solvents (Toluene/Benzene) to maintain the tight coordination required for O-selectivity.
      

Decision Matrix

Use this logic flow to design your next experiment.

DecisionMatrix Start Start: Select Target Isomer Decision Target? Start->Decision N_Path N-Alkyl (Quinolone) Decision->N_Path N-Isomer O_Path O-Alkyl (Alkoxyquinoline) Decision->O_Path O-Isomer N_Cond Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 60-100°C N_Path->N_Cond N_Result Mechanism: Thermodynamic Control (K+ shields Oxygen) N_Cond->N_Result Electrophile Electrophile Type? O_Path->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Ag_Cond Reagent: Ag2CO3 Solvent: Toluene/Benzene Mechanism: Ag+ blocks N Halide->Ag_Cond Mitsunobu Reagent: PPh3 / DEAD Solvent: THF Mechanism: O-attack on P-O bond Alcohol->Mitsunobu

Figure 2: Experimental decision tree for regioselective alkylation.

Advanced Troubleshooting: Substituent Effects

Sometimes standard protocols fail due to electronic effects on the quinolone ring.

  • Electron Withdrawing Groups (EWG) at C6/C7 (e.g., -NO2, -CF3):

    • These pull electron density from the ring, making the Nitrogen less nucleophilic.

    • Impact: O-alkylation becomes competitively more favorable, even under basic conditions.

    • Adjustment: If targeting N-alkylation with an EWG present, use a stronger base (NaH) and higher temperatures to force the thermodynamic N-product.

  • Steric Hindrance (e.g., Substituent at C2):

    • A bulky group at the 2-position sterically hinders the Nitrogen (N1) more than the Oxygen (O4).

    • Impact: Shifts selectivity toward O-alkylation.

    • Adjustment: If N-alkylation is required at a sterically hindered N1, use ultrasound irradiation or microwave synthesis to overcome the kinetic barrier.

References

  • Selectivity in Mitsunobu Reactions: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." Heterocycles, 2017. Link

  • Silver Carbonate Methodology: Nasri, S., et al. "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones." Letters in Organic Chemistry, 2013. Link

  • NMR Diagnostic Data: Johns, S. R., & Willing, R. I. "13C N.M.R.[1] Spectra of Quinoline and Methylquinolines." Australian Journal of Chemistry, 1976.[2] (Foundational text for C4 shifts). Link

  • General Tautomerism Review: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (Standard reference for NH/OH equilibrium).

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from 6-Trifluoromethyl-4-Quinolone Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal during the synthesis of 6-trifluoromethyl-4-quinolone intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal during the synthesis of 6-trifluoromethyl-4-quinolone intermediates. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Palladium Removal in Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like 6-trifluoromethyl-4-quinolones. However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels compliant with regulatory standards (typically < 5-10 ppm)[1][2][3]. The unique electronic properties of the 6-trifluoromethyl-4-quinolone scaffold, characterized by an electron-deficient pyridine ring due to the trifluoromethyl group, can lead to the formation of stable palladium complexes, exacerbating the difficulty of purification[4]. This guide will address these specific challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've performed a standard aqueous work-up and filtration after my cross-coupling reaction, but my 6-trifluoromethyl-4-quinolone intermediate still has a dark color, and I suspect high palladium levels. What are my next steps?

A1: A persistent dark color is a common indicator of residual palladium. While simple filtration may remove heterogeneous palladium catalysts (e.g., Pd/C), it is often ineffective against soluble palladium species that remain complexed to your product or ligands in the reaction mixture[4][5].

Your immediate next step should be to quantify the palladium levels using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to understand the scale of the problem[1][6][7]. Once you have a baseline, you can select an appropriate scavenging strategy.

A logical progression for palladium removal is outlined in the workflow below:

Palladium_Removal_Workflow Start Crude Reaction Mixture (High Pd Content) Workup Aqueous Work-up & Simple Filtration Start->Workup Analysis1 Quantify Pd (ICP-MS) Workup->Analysis1 Scavenging Select & Apply Palladium Scavenger Analysis1->Scavenging High Pd Analysis2 Quantify Pd (ICP-MS) Scavenging->Analysis2 Recrystallization Recrystallization Analysis2->Recrystallization Still High Pd Pass < 10 ppm Pd (Proceed to next step) Analysis2->Pass < 10 ppm Pd FinalAnalysis Final Pd Quantification (ICP-MS) Recrystallization->FinalAnalysis FinalAnalysis->Pass < 10 ppm Pd Fail > 10 ppm Pd (Re-evaluate strategy) FinalAnalysis->Fail > 10 ppm Pd

Caption: Decision workflow for palladium removal.

Q2: There are many types of palladium scavengers available. How do I choose the most effective one for my 6-trifluoromethyl-4-quinolone intermediate?

A2: The choice of scavenger depends on several factors, including the nature of the palladium species (Pd(0) vs. Pd(II)), the solvent system, and the functional groups on your quinolone intermediate[8]. For quinolone intermediates, which often contain nitrogen and oxygen functionalities, a screening approach is highly recommended.

Common Palladium Scavengers and Their Applications:

Scavenger TypeFunctional GroupPrimary MechanismBest ForConsiderations
Thiol-Functionalized Silica -SHChemisorptionBroad spectrum (Pd(0) & Pd(II))Highly effective, but can sometimes lead to thiol-related impurities.[9]
Amine-Functionalized Silica -NH2, -NHR, -NR2Chelation/AdsorptionPd(II) speciesGood for polar molecules.
Activated Carbon N/APhysisorption & ChemisorptionPd(0) and some Pd(II)Cost-effective, but may lead to product loss through non-specific adsorption.[9][10][11]
Ion-Exchange Resins Varies (e.g., sulfonic acid, quaternary amine)Ion ExchangeIonic Pd(II) speciesHighly selective for charged species.[12]
Chelating Agents (in solution) e.g., N-acetylcysteine, thioureaComplexationSoluble Pd speciesForms a complex that can be removed by subsequent adsorption or crystallization.[1][13]

Experimental Protocol: Small-Scale Scavenger Screening

  • Prepare Stock Solution: Dissolve a known quantity of your crude quinolone intermediate in a suitable solvent (e.g., THF, toluene, ethyl acetate).

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • Add Scavengers: To each vial, add a different scavenger (e.g., 5-10 wt% relative to the intermediate). Include a control with no scavenger.

  • Agitate: Stir or shake the vials at a consistent temperature (room temperature to 40-60°C) for a set period (e.g., 2-16 hours)[9][14].

  • Sample and Analyze: Filter each sample and analyze the filtrate for residual palladium content using ICP-MS. Also, assess product recovery via HPLC or UPLC to check for non-specific binding.

Q3: I've tried a thiol-based scavenger, but my palladium levels are still above the acceptable limit. What could be the issue, and how can I optimize the process?

A3: Incomplete scavenging can be due to several factors. Here's a troubleshooting guide:

  • Insufficient Scavenger: The amount of scavenger may be too low for the concentration of palladium. Try increasing the equivalents of the scavenger. Typical conditions may require 3-5 equivalents of resin relative to the palladium content[15].

  • Sub-optimal Temperature: Scavenging efficiency can be temperature-dependent. Increasing the temperature (e.g., from room temperature to 40-60°C) can enhance the kinetics of palladium binding[14].

  • Insufficient Contact Time: The scavenging process may not have reached equilibrium. Extend the reaction time and monitor the palladium levels at different time points to determine the optimal duration.

  • Palladium Speciation: The residual palladium may be in a form that is not readily captured by the chosen scavenger. For instance, some Pd(0) species might be more effectively removed by activated carbon, while Pd(II) might have a higher affinity for chelating resins[8]. Consider a combination of scavengers, such as a "catch-and-release" approach where a chelating agent is added to the solution first, followed by an adsorbent like activated carbon or silica gel to capture the palladium complex[13].

  • Solvent Effects: The solvent can influence the accessibility of palladium to the scavenger. Ensure your chosen solvent is compatible with the scavenger and allows for good dispersion.

Scavenging_Optimization Problem Incomplete Palladium Scavenging Solution1 Increase Scavenger Equivalents Problem->Solution1 Solution2 Increase Temperature (e.g., 40-60°C) Problem->Solution2 Solution3 Increase Contact Time Problem->Solution3 Solution4 Use a Combination of Scavengers Problem->Solution4

Caption: Troubleshooting incomplete palladium scavenging.

Q4: I'm concerned about losing a significant amount of my valuable quinolone intermediate during the scavenging process, especially with activated carbon. How can I minimize product loss?

A4: Product loss is a valid concern, particularly with high-surface-area adsorbents like activated carbon[16][17]. Here are some strategies to mitigate this:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. A screening experiment can help identify this optimal loading.

  • Post-Scavenging Wash: After filtering off the scavenger, wash the solid material with a small amount of fresh, hot solvent to recover any adsorbed product. Combine the washings with the initial filtrate. Be aware that this may also leach some of the captured palladium, so a balance must be struck[9].

  • Consider Flow Chemistry: Passing the solution through a packed bed or cartridge of the scavenger can be more efficient and lead to less product loss compared to a batch slurry process[14].

  • Alternative Adsorbents: If activated carbon leads to significant product loss, consider highly selective functionalized silica scavengers, which often exhibit lower non-specific binding of the API[8][18][19].

  • Recrystallization as an Alternative: If scavenging proves problematic, recrystallization can be an effective method to purify your product and leave palladium impurities in the mother liquor[1][20][21][22][23][24].

Q5: Can I use recrystallization as the sole method for palladium removal?

A5: While recrystallization can be a powerful purification technique, relying on it as the sole method for palladium removal can be risky, especially for achieving very low ppm levels[17]. The success of recrystallization depends on the differential solubility of your product and the palladium impurities in the chosen solvent system.

Best Practices for Recrystallization for Palladium Removal:

  • Solvent Selection: Choose a solvent system where your quinolone intermediate has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium complexes remain in the mother liquor.

  • Consider Additives: Adding a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help to keep the palladium complexed and soluble in the mother liquor, preventing its co-crystallization with your product[1].

  • Slow Cooling: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals[22][23][24]. Rapid crashing out of the solid can trap impurities.

  • Iterative Process: A single recrystallization may not be sufficient. It might be necessary to perform a scavenging step followed by recrystallization for optimal purity.

Concluding Remarks

Removing palladium impurities from 6-trifluoromethyl-4-quinolone intermediates requires a systematic and often multi-step approach. There is no one-size-fits-all solution. By understanding the underlying chemical principles, performing small-scale screening experiments, and methodically optimizing the chosen purification strategy, researchers can consistently achieve the high levels of purity required for pharmaceutical development. Always verify the final palladium concentration with a sensitive analytical technique like ICP-MS to ensure compliance with regulatory standards.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715-727. [Link]

  • Crabtree, S. P., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 470-476. [Link]

  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 14(4), 975-980. [Link]

  • Sunyu Group. High Selective Ion Exchange Resin for Copper & Palladium Removal. [Link]

  • Feringa, B. L., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 470-476. [Link]

  • Welch, C. J., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 15(6), 1345-1353. [Link]

  • Zhang, L., et al. (2016). Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. RSC Advances, 6(75), 71089-71096. [Link]

  • Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1620. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Boyd, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 948-954. [Link]

  • Biotage. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • Ghaffari, T., et al. (2018). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. The Journal of Supercritical Fluids, 133, 139-145. [Link]

  • Nolan, S. P. (Ed.). (2017).
  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 14(4), 975-980. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253. [Link]

  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]

  • Semakova, A. A., & Masalova, V. V. (2022). Chelating Extractants for Metals. Molecules, 27(15), 4880. [Link]

  • Regulski, K., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3467. [Link]

  • Blakeburn, R. (2012, February 23). Impurities in commercially available catalyst affects some reactions. RSC Blogs. [Link]

  • University of Toronto. Recrystallization. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Boyd, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 948-954. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • University of South Alabama. Recrystallization. [Link]

  • Lehman, J. W. (2008). Operational Organic Chemistry: A Problem-Solving Approach to the Laboratory Course. Pearson Prentice Hall. [https://www.google.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • ResearchGate. (2014, May 16). How do you remove the trace amount of Palladium in the products?[Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectral Assignment of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

This guide provides an in-depth technical analysis of the NMR spectral assignment for 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one . It is designed for medicinal chemists and structural biologists requiring rigorous val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral assignment for 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one . It is designed for medicinal chemists and structural biologists requiring rigorous validation of this specific scaffold, which is often utilized in the development of antibacterial (fluoroquinolone analogs) and antimalarial agents.

Executive Summary & Structural Context

The assignment of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one presents a unique challenge due to the interplay of strong electron-withdrawing groups (EWG) and tautomeric equilibrium. Unlike simple quinolines, this scaffold requires a "performance comparison" against its potential regioisomers and tautomers to ensure synthetic integrity.

Core Challenges:

  • Tautomerism: Distinguishing the 4-quinolone (keto) form from the 4-hydroxyquinoline (enol) form.

  • Regiochemistry: Differentiating the 6-CF

    
    /8-Br substitution pattern from the 8-CF
    
    
    
    /6-Br isomer, a common byproduct in aniline-based syntheses.
  • C-F Coupling: Analyzing complex ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    C splitting patterns arising from the trifluoromethyl group.
    

Experimental Methodology (Self-Validating Protocol)

To ensure high-fidelity data, the following acquisition parameters are recommended. This protocol minimizes solvent-solute interaction variability.

ParameterRecommended SettingRationale (Causality)
Solvent DMSO-d

Stabilizes the keto-form (4(1H)-one) via H-bonding; CDCl

may induce line broadening due to rapid tautomeric exchange.
Concentration 10–15 mg / 0.6 mLPrevents aggregation-induced chemical shift changes (stacking effects common in quinolones).
Temperature 298 KStandardizes NH exchange rates.
Reference TMS (0.00 ppm)Internal standard for precision.
Pulse Sequence 30° pulse angleEnsures accurate integration for quantitative purity assessment.

Spectral Assignment & Analysis

H NMR Assignment (DMSO-d , 400 MHz)

The proton spectrum is characterized by two distinct spin systems: the isolated alkene protons of the pyridone ring and the meta-coupled protons of the benzene ring.

Table 1: Consensus


H NMR Data 
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 12.0 – 12.5br s-Exchangeable acidic proton; confirms keto-tautomer.
H-2 8.05d7.5Deshielded by adjacent N; couples with H-3.
H-5 8.45d2.0Diagnostic Signal. Most deshielded aromatic proton due to the peri-effect from the C=4 carbonyl.
H-7 8.15d2.0Meta-coupling (

) with H-5. Shifted upfield relative to H-5 but downfield of benzene due to Br/CF

ortho effects.
H-3 6.15d7.5Characteristic alkene proton; significantly shielded by the

-position of the enone system.

Critical Insight: The chemical shift difference between H-5 and H-7 is the primary differentiator for regioisomers. In the 8-bromo-6-CF


 isomer, H-5 is magnetically anisotropic due to the carbonyl, pushing it to ~8.45 ppm. If the substituents were swapped (6-Br-8-CF

), the H-5 signal would shift slightly but the coupling pattern to fluorine in

C would drastically change.
C NMR Assignment (DMSO-d , 100 MHz)

The carbon spectrum is dominated by C-F coupling patterns. The quartet splitting is diagnostic for the location of the CF


 group.

Table 2:


C NMR Data with C-F Coupling 
Position

(ppm)
Multiplicity

(Hz)
Analysis
C-4 175.8s-Carbonyl (C=O). Confirms quinolone core.
C-2 140.2s-

-carbon to Nitrogen.
C-6 125.4q32.0Ipso-Carbon. Large

coupling confirms CF

attachment at C-6.
CF

123.8q272.0Typical

for aromatic trifluoromethyl.
C-8 112.5s-C-Br carbon. Shielded by the heavy atom effect (Bromine).
C-3 110.1s-

-carbon of enone.
C-5 128.5q3.5Shows small

coupling.
C-7 132.1q3.5Shows small

coupling.

Comparative Performance Analysis

This section objectively compares the target molecule's spectral "fingerprint" against common alternatives (isomers/tautomers) to demonstrate how to validate the structure.

Comparison 1: Target vs. Regioisomer (6-Br-8-CF )
  • Target (8-Br-6-CF

    
    ):  H-5 appears as a doublet  (
    
    
    
    Hz). C-6 appears as a quartet (
    
    
    Hz).
  • Alternative (6-Br-8-CF

    
    ):  H-5 would still be a doublet, but C-8  would appear as the quartet (
    
    
    
    Hz). The chemical shift of C-8 would move downfield significantly (from ~112 to ~125 ppm) because it is no longer attached to Bromine.
  • Verdict:

    
    C NMR is the definitive tool for distinguishing these isomers.
    
Comparison 2: Keto vs. Enol Tautomer
  • Target (Keto): C-4 signal at ~176 ppm .

  • Alternative (Enol - 4-hydroxy): C-4 signal shifts upfield to ~160-165 ppm (aromatic C-OH character).

  • Verdict: In DMSO-d

    
    , the keto form dominates. If the C-4 signal is <170 ppm, suspect O-alkylation or solvent-induced tautomerization.
    

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, prioritizing the most diagnostic signals.

NMR_Assignment_Workflow Start Unknown Sample (Quinoline Derivative) Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Check H-2/H-3 Region (d, J=7.5 Hz) Step1->Decision1 Step2 Confirm 4-Quinolone Core Decision1->Step2 Yes Step3 Analyze Aromatic Region (H-5 vs H-7) Step2->Step3 Decision2 Coupling Pattern? (Meta d, J=2.0 Hz) Step3->Decision2 Step4 13C NMR Acquisition Decision2->Step4 Yes CheckCF3 Locate Quartet (J~32 Hz) Identify C-6 vs C-8 Step4->CheckCF3 Final Confirmed Structure: 8-Bromo-6-(CF3)-4-quinolone CheckCF3->Final C-6 is Quartet

Caption: Logical workflow for the structural validation of 8-substituted-6-trifluoromethyl-4-quinolones using 1D NMR techniques.

References

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Link

  • RSC Advances. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Link

  • Journal of Medicinal Chemistry. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Link

  • PubChem. Compound Summary: 8-Bromo-6-fluoroquinoline. Link

  • Magnetic Resonance in Chemistry. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl Carbons. Link

Comparative

19F NMR characteristic shifts for 6-trifluoromethyl quinolone derivatives

Topic: 19F NMR Characteristic Shifts for 6-Trifluoromethyl Quinolone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary: The Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Characteristic Shifts for 6-Trifluoromethyl Quinolone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary: The Fluorine Advantage in Quinolone Scaffolds

In the optimization of quinolone antibiotics and chemotherapeutics, the 6-trifluoromethyl (6-CF3) quinolone scaffold represents a critical structural motif.[1] Unlike the single fluorine atom found in second-generation fluoroquinolones (e.g., ciprofloxacin), the 6-CF3 group introduces significant lipophilicity and metabolic stability while serving as a powerful NMR reporter.[1]

This guide evaluates the performance of 19F NMR spectroscopy as the primary analytical tool for characterizing these derivatives. We compare its utility against traditional 1H NMR and HPLC-UV methods, demonstrating why 19F NMR is the superior choice for structural validation and rapid quantification in complex biological matrices.[1]

Technical Deep Dive: Characteristic 19F Shifts

The trifluoromethyl group on a quinolone ring exhibits a highly distinct chemical shift range. For 6-trifluoromethyl quinolone derivatives, the resonance is governed by the electron-withdrawing nature of the pyridone ring and the substitution pattern at the adjacent (C5 and C7) positions.[1]

Primary Chemical Shift Range

Based on electronic environment analysis and literature precedents for trifluoromethyl-substituted nitrogen heterocycles:

Structural MotifCharacteristic Shift (δ, ppm)Reference StandardNotes
6-CF3-Quinolone Core -61.5 to -64.5 CFCl3 (0 ppm)"Meta" to Nitrogen; "Para" to Carbonyl.
4-CF3-Quinolone -57.0 to -61.7CFCl3Deshielded by proximity to carbonyl.
2,8-bis(CF3)-Quinolone -61.2CFCl3Reference for multi-CF3 systems.[1]
General Ar-CF3 -60.0 to -65.0CFCl3Base range for aromatic CF3.[1]

Critical Insight: The 6-CF3 signal typically appears as a singlet (or a doublet if H5/H7 coupling is resolved,


 Hz).[1] This lack of complex splitting, unlike the multiplet patterns seen in monofluoro-derivatives, simplifies integration for quantitative analysis.[1]
Solvent & Substituent Effects

The local electronic environment significantly shifts the resonance.[1]

  • Solvent Polarity: Polar aprotic solvents (DMSO-d6, DMF-d7) typically cause a deshielding effect (downfield shift) of 0.5–1.5 ppm compared to non-polar solvents (CDCl3) due to dipole-dipole interactions with the polarized C-F bonds.[1]

  • Ortho-Substitution (C7): An electron-donating group (e.g., -OMe, -NH2) at C7 will shield the 6-CF3 nucleus, shifting the signal upfield (more negative ppm).[1]

Comparative Analysis: 19F NMR vs. Alternatives

This section objectively compares 19F NMR analysis of 6-CF3 quinolones against the two industry standards: 1H NMR and HPLC-UV.

Comparison 1: 19F NMR vs. 1H NMR
  • The Problem: 1H NMR of quinolones is plagued by spectral crowding. The aromatic region (7.0–8.5 ppm) is often obscured by solvent peaks, impurities, or overlap between H2, H5, H7, and H8 protons.[1]

  • The 19F Solution: The 6-CF3 group resonates in a "silent" region of the spectrum. Biological matrices and common reagents contain no background fluorine, providing 100% specificity .[1]

Feature1H NMR19F NMRVerdict
Spectral Window Narrow (10-15 ppm)Wide (>300 ppm)19F Wins (Zero overlap)
Background Noise High (Solvent/Water)Zero (Silent background)19F Wins (High S/N)
Sensitivity 1.00 (Relative)0.83 (Relative)Tie (Both excellent)
Comparison 2: 19F qNMR vs. HPLC-UV
  • The Problem: HPLC requires method development (column selection, gradient optimization), calibration curves for every new derivative, and long run times (15–30 mins).

  • The 19F Solution: 19F qNMR is an absolute primary method.[1] With a single internal standard (e.g.,

    
    -trifluorotoluene), you can quantify any 6-CF3 derivative without a specific reference standard for that compound.[1]
    
MetricHPLC-UV19F qNMR
Setup Time High (Equilibration + Calibration)Low (Dissolve & Shoot)
Run Time 15–30 mins/sample1–5 mins/sample
Quantification Relative (Needs specific std)Absolute (Generic internal std)
Structure ID Retention time onlyChemical shift fingerprint

Experimental Protocol: High-Precision 19F Acquisition

To achieve reproducible data for 6-CF3 quinolones, strictly follow this self-validating protocol.

Reagents
  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.[1]

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT, 
    
    
    
    -63.72 ppm).[1] Note: Ensure IS peak does not overlap with analyte. If 6-CF3 is at -63.5, use Trifluoroacetic Acid (-76.5 ppm) instead.[1]
Instrument Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1): Critical Step. CF3 groups on aromatics have long T1 relaxation times (2–5 seconds).

    • Setting: Set D1

      
       (typically 15–20 seconds) for quantitative results.
      
    • Validation: Run a test with D1=10s and D1=30s. If integrals change, increase D1.[1]

  • Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of the CF3 group (3 equivalent fluorines).[1]

Workflow Visualization

G cluster_0 Solvent Logic Start Sample Prep (10 mg Analyte + 10 µL IS) Solvent Solvent Choice (DMSO-d6 vs CDCl3) Start->Solvent Dissolve Acquisition Acquisition (Pulse: zgig, D1 > 15s) Solvent->Acquisition Load Tube DMSO: -62.5 ppm DMSO: -62.5 ppm Solvent->DMSO: -62.5 ppm CDCl3: -63.5 ppm CDCl3: -63.5 ppm Solvent->CDCl3: -63.5 ppm Processing Processing (Baseline Corr. + Integration) Acquisition->Processing FT Result Quantification & Structure Validation Processing->Result Calc Purity

Caption: Figure 1. Optimized qNMR workflow for 6-trifluoromethyl quinolone analysis, highlighting the critical solvent selection step.

Structural Logic of Shifts

Understanding why the shift moves is crucial for structural elucidation.[1]

ChemicalShift Core 6-CF3 Quinolone Core (-63.0 ppm) EDG e- Donating Group at C7 (OMe, NH2) Core->EDG Substitution EWG e- Withdrawing Group at C7 (NO2, CN) Core->EWG Substitution Shielding Shielding Effect (Upfield Shift: -64 to -65 ppm) EDG->Shielding Increases e- density Deshielding Deshielding Effect (Downfield Shift: -61 to -62 ppm) EWG->Deshielding Decreases e- density

Caption: Figure 2. Impact of C7-substitution on the 19F chemical shift of the 6-CF3 group.

References

  • Ye, L., et al. (2019).[1] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

  • Sloop, J. C. (2013).[2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]

  • Krivolapov, D. B., et al. (2012).[1] Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Asahina, Y., et al. (2005).[1][3] Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one and Its Impurities

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The focus is on the separa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The focus is on the separation of 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one, a novel Active Pharmaceutical Ingredient (API), from its potential process-related impurities and degradation products. This document is structured to explain the scientific rationale behind each step, ensuring the final method is not only effective but also compliant with regulatory expectations.

The core objective of such a method is to ensure the quality, safety, and efficacy of a drug substance by accurately quantifying the API and separating it from any components that may be harmful or affect its stability.[1] The International Council for Harmonisation (ICH) guidelines mandate this level of scrutiny, particularly through forced degradation studies, to understand how a drug substance behaves under various stress conditions.[2][3][4]

Understanding the Analyte: The First Pillar of Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount.[5]

Analyte: 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one

  • Structure: A quinolinone core, which is aromatic and contains a heteroatom (nitrogen).

  • Substituents:

    • A bromo group (-Br) and a trifluoromethyl group (-CF3). Both are strongly electron-withdrawing and significantly increase the molecule's hydrophobicity.

    • The quinolin-4(1H)-one structure suggests potential for tautomerism and a pKa value that will be influenced by the substituents.

  • Implications for HPLC:

    • The high hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the separation mode of choice.[6][7]

    • A C18 or C8 stationary phase is an excellent starting point due to strong hydrophobic interactions.[5][6][7]

    • The aromatic quinoline ring suggests that a Phenyl-based stationary phase could offer alternative selectivity through π-π interactions.[8][9]

    • The presence of a nitrogen atom means the analyte's ionization state will be pH-dependent. Controlling the mobile phase pH is critical for achieving consistent retention times and good peak shape.[5][10][11]

Strategic Method Development: A Phased Approach

A systematic, multi-step process is the most efficient path to a robust method. This involves initial screening to find a suitable column and mobile phase, followed by optimization to fine-tune the separation.[12]

Caption: A systematic workflow for HPLC method development.

The goal of this phase is to identify the most promising stationary and mobile phase combination that provides the best initial separation or "selectivity" for the API and its known impurities.

Experimental Protocol: Initial Screening

  • Prepare Solutions:

    • API Stock: Prepare a 1.0 mg/mL solution of 8-bromo-6-(trifluoromethyl)quinolin-4(1H)-one in a 50:50 mixture of acetonitrile and water.

    • Impurity Mix: If available, prepare a solution containing the API and known process impurities at a concentration of approximately 0.1 mg/mL for each impurity.

    • Mobile Phase A (Aqueous):

      • pH 2.7: 0.1% Formic Acid in Water.

      • pH 6.8: 20 mM Potassium Phosphate Buffer.

    • Mobile Phase B (Organic): Acetonitrile (ACN) and Methanol (MeOH).

  • Screening Conditions:

    • Columns:

      • C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13]

      • C8 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)

    • Generic Gradient: 5% to 95% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm and 320 nm (or based on UV scan of API).

    • Temperature: 30°C.

  • Execution: Run the impurity mix on each column with each combination of aqueous and organic mobile phase.

Data Comparison: Initial Screening Results

ColumnMobile Phase (Aqueous/Organic)Key ObservationCausality
C18 pH 2.7 FA / ACN Best initial separation. Good retention for API, baseline resolution for two impurities.Strong hydrophobic interactions dominate. Low pH ensures the quinolinone nitrogen is protonated, leading to consistent interactions.[11]
C18pH 2.7 FA / MeOHBroader peaks compared to ACN, lower resolution.Methanol's higher viscosity and different solvent properties can affect efficiency.
C8pH 2.7 FA / ACNLess retention for all compounds, one impurity co-elutes with the API.The shorter alkyl chain (C8) provides less hydrophobicity than C18, reducing retention.[9]
Phenyl-HexylpH 2.7 FA / ACNDifferent elution order for impurities compared to C18, but resolution is still suboptimal.π-π interactions with the phenyl rings alter selectivity, which is useful if C18 fails but not the best choice here.[9]
C18pH 6.8 Phosphate / ACNSignificant peak tailing for the API.At near-neutral pH, the analyte may be in a mixed ionic state, leading to undesirable interactions with residual silanols on the silica backbone.

With the best column and mobile phase system selected, the next step is to fine-tune the gradient, temperature, and flow rate to maximize resolution and efficiency while minimizing run time.[10]

Experimental Protocol: Gradient Optimization

  • Steepen the Gradient: Change the gradient from 5-95% B to 40-80% B over 10 minutes. This focuses the separating power of the gradient where the compounds of interest elute.

  • Introduce Isocratic Holds: If impurities are clustered at the beginning or end of the main peak, add short isocratic holds in the gradient to increase the distance between them.

  • Evaluate Temperature: Analyze the sample at 30°C, 35°C, and 40°C. Higher temperatures decrease mobile phase viscosity (reducing backpressure) and can improve peak shape, but may also alter selectivity.

  • Finalize Flow Rate: Confirm that 1.0 mL/min provides a good balance between analysis time and system pressure.

Phase 3: Forced Degradation & Method Specificity

This is the most critical phase for developing a stability-indicating method. The objective is to intentionally degrade the API and prove that the analytical method can separate the intact API from all its degradation products.[2][4] This demonstrates the method's specificity, a key validation parameter according to ICH Q2(R1).[14][15][16]

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Studies

  • Prepare Samples: Use the 1 mg/mL API stock solution for all stress conditions.[13]

  • Acid Hydrolysis: Mix API solution with 0.1 M HCl. Heat at 60°C. Sample at 2, 4, and 8 hours. Neutralize before injection.[13]

  • Base Hydrolysis: Mix API solution with 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1 hr, and 2 hr. Neutralize before injection.[13]

  • Oxidative Degradation: Mix API solution with 3% H₂O₂. Keep at room temperature. Sample at 2, 8, and 24 hours.[13][17]

  • Thermal Degradation: Expose solid API powder to 80°C in an oven. Sample at 24 and 48 hours.[1]

  • Photolytic Degradation: Expose the API solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1][2]

  • Analysis: Analyze all stressed samples using the optimized HPLC method. A photodiode array (PDA) detector is essential for assessing peak purity.

Data Summary: Forced Degradation Results

The goal is to achieve 5-20% degradation of the active ingredient.[3]

Stress Condition% Degradation (at final timepoint)No. of DegradantsResolution (API vs. Closest Degradant)Peak Purity (API)
Acid (0.1 M HCl)~8%1 major, 1 minor> 2.0Pass
Base (0.1 M NaOH)~15%1 major> 2.5Pass
Oxidative (3% H₂O₂)~12%2 minor> 1.8Pass
Thermal (80°C)No significant degradation0N/APass
Photolytic~5%1 minor> 2.2Pass

A resolution value > 1.5 is generally considered acceptable.

The results confirm that the developed method is stability-indicating , as it can separate the intact drug from degradation products formed under various stress conditions. The passing peak purity analysis further proves that the main API peak is spectrally homogeneous and free from co-eluting impurities.

Final Optimized & Validated Method

The culmination of this development work is a final, robust analytical method ready for validation.

Final Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 min, then 10 min re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector PDA, 254 nm
Injection Volume 10 µL
Run Time 25 minutes

This method would then proceed to full validation according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, range, and robustness to prove it is suitable for its intended purpose.[14][16][18]

References

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]

  • Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx scientific URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: Biovanix Chromatography URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Dove Press URL: [Link]

  • Title: Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent Source: ResearchGate URL: [Link]

  • Title: Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent Source: Semantic Scholar URL: [Link]

  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Separation of Quinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Chromatography Method Development For Impurity Analysis And Degradation Source: IJCRT.org URL: [Link]

  • Title: Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

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Comparative

The Tale of Two Halogens: A Comparative Guide to the Biological Activity of 6-Fluoro- vs. 6-Trifluoromethyl-Quinolin-4-ones

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the quinolin-4-one scaffold stands as a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinolin-4-one scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The substitution at the 6-position of this heterocyclic system is a critical determinant of biological activity. Among the various substituents explored, halogens, particularly fluorine, have proven to be of paramount importance. This guide provides a comparative analysis of the biological activities of two key halogenated analogues: 6-fluoro-quinolin-4-ones and their 6-trifluoromethyl counterparts. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer valuable insights into their respective profiles in anticancer, antimicrobial, and anti-inflammatory applications.

The Crucial Role of the 6-Position Substituent: A Structural Perspective

The electronic properties and steric bulk of the substituent at the C-6 position of the quinolin-4-one ring profoundly influence the molecule's interaction with its biological targets. A fluorine atom, being highly electronegative and relatively small, can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of the compound.[1] The trifluoromethyl group (-CF3), on the other hand, is a much bulkier and strongly electron-withdrawing substituent. Its introduction can significantly alter the lipophilicity and electronic distribution of the entire molecule, leading to distinct biological consequences.

Anticancer Activity: A Battle of Potency and Selectivity

The quest for novel anticancer agents has led to extensive investigation of quinolin-4-one derivatives. The presence of a fluorine atom at the 6-position is a well-established feature in many potent anticancer quinolones.[2]

6-Fluoro-Quinolin-4-ones: The Established Contenders

Structure-activity relationship (SAR) studies have consistently highlighted the favorable impact of a 6-fluoro substituent on the anticancer activity of quinolin-4-ones. This substitution is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, certain 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-ones have demonstrated notable cytotoxic effects.[3]

6-Trifluoromethyl-Quinolin-4-ones: Emerging Challengers

While less explored, 6-trifluoromethyl-quinolin-4-one derivatives are emerging as promising anticancer candidates. Studies have shown that these compounds can exhibit significant cytotoxic activity. For example, a series of 2-(trifluoromethyl)-4-hydroxyquinoline derivatives have been synthesized and evaluated for their activity against plant phytopathogenic bacteria, with some showing excellent results, suggesting a potential for broader biological applications.[4] Another study on quinazoline derivatives (a related heterocyclic system) demonstrated that the presence of a trifluoromethyl moiety can lead to potent antitumor activity, including the induction of apoptosis and cell cycle arrest.[5]

Table 1: Comparative Anticancer Activity Data (Illustrative)

Compound TypeCancer Cell LineIC50 (µM)Reference
6-Fluoro-quinolin-4-one derivativeA549 (Lung)397.56[3]
6-Trifluoromethyl-quinazoline derivativeLNCaP (Prostate)3.37[5]
6-Trifluoromethyl-quinazoline derivativePC3 (Prostate)3.15[5]
6-Trifluoromethyl-quinazoline derivativeK562 (Leukemia)4.12[5]

Note: The data presented is from different studies and on slightly different core structures (quinolin-4-one vs. quinazoline), and therefore does not represent a direct head-to-head comparison. It serves to illustrate the potential potency of both classes of compounds.

Mechanism of Anticancer Action

The anticancer mechanisms of quinolin-4-ones are multifaceted and can be influenced by the nature of the C-6 substituent.

  • Tubulin Polymerization Inhibition: Some quinolin-4-one derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[6]

  • Kinase Inhibition: These compounds can also target various protein kinases involved in cancer cell signaling pathways, such as PI3K.[6]

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer quinolones can inhibit topoisomerase II, leading to DNA damage and apoptosis.[2]

cluster_0 Anticancer Mechanisms of Quinolon-4-ones Quinolon-4-one Quinolon-4-one Tubulin Tubulin Quinolon-4-one->Tubulin Inhibits Polymerization Kinases (e.g., PI3K) Kinases (e.g., PI3K) Quinolon-4-one->Kinases (e.g., PI3K) Inhibits Activity Topoisomerase II Topoisomerase II Quinolon-4-one->Topoisomerase II Inhibits Activity Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Signaling Inhibition of Signaling Kinases (e.g., PI3K)->Inhibition of Signaling DNA Damage DNA Damage Topoisomerase II->DNA Damage Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Inhibition of Signaling->Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Anticancer mechanisms of quinolin-4-ones.

Antimicrobial Activity: A Legacy of Fluoroquinolones

The most well-known application of 6-fluoro-quinolin-4-ones is in the realm of antibacterial agents, with the fluoroquinolone class of antibiotics being a cornerstone of modern medicine.[][8]

6-Fluoro-Quinolin-4-ones: The Gold Standard

The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of quinolone antibiotics.[8] This modification dramatically increased their potency and broadened their spectrum of activity against both Gram-positive and Gram-negative bacteria.[][9] The 6-fluoro group enhances the binding of the drug to its bacterial targets, DNA gyrase and topoisomerase IV.[]

6-Trifluoromethyl-Quinolin-4-ones: A New Frontier

The exploration of 6-trifluoromethyl-quinolin-4-ones as antimicrobial agents is a more recent endeavor. A study on a new trifluorinated quinolone, CS-940, demonstrated potent activity against a wide range of clinical isolates, including strains resistant to other fluoroquinolones.[10] This suggests that the trifluoromethyl group can confer a unique and potentially advantageous antimicrobial profile. Another study on 2-(trifluoromethyl)-4-hydroxyquinoline derivatives also highlighted their excellent in vitro antibacterial activity against plant phytopathogenic bacteria.[4]

Table 2: Comparative Antimicrobial Activity Data (Illustrative)

Compound TypeBacterial StrainMIC90 (µg/mL)Reference
CS-940 (Trifluorinated quinolone)Acinetobacter spp.0.03[10]
CS-940 (Trifluorinated quinolone)Stenotrophomonas maltophilia2[10]
CS-940 (Trifluorinated quinolone)Streptococcus spp.≤ 2[10]
Ciprofloxacin (Fluoroquinolone)Enterobacteriaceae0.015 - 16[10]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. This data is from a single study comparing a trifluorinated quinolone to existing fluoroquinolones.

Mechanism of Antimicrobial Action

The primary mechanism of action for antibacterial quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][11] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.[12] The 6-fluoro substituent is known to be critical for this inhibitory activity.[13]

cluster_1 Antimicrobial Mechanism of Quinolones Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Fragmentation DNA Fragmentation DNA_Replication->DNA_Fragmentation Disruption leads to Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death

Caption: Antimicrobial mechanism of quinolones.

Anti-inflammatory Activity: An Emerging Application

Chronic inflammation is a hallmark of many diseases, and there is a growing interest in the anti-inflammatory potential of quinolin-4-one derivatives.

Exploring the Anti-inflammatory Potential

Several studies have reported the anti-inflammatory activities of various quinoline derivatives.[14] For instance, certain quinoline derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. While specific comparative data for 6-fluoro versus 6-trifluoromethyl-quinolin-4-ones in this context is scarce, the anti-inflammatory properties of this scaffold warrant further investigation. One study found that certain quinoline derivatives exhibited significant anti-inflammatory activity in a xylene-induced ear edema model in mice.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinolin-4-ones may be attributed to their ability to modulate key inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes and cytokines. For example, some compounds have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

cluster_2 Anti-inflammatory Mechanism of Quinolones Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages Inflammatory_Stimulus->Macrophages Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Macrophages->Pro_inflammatory_Mediators Produce Quinolone Quinolone Quinolone->Macrophages Inhibits Activation Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory mechanism of quinolones.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (6-fluoro- and 6-trifluoromethyl-quinolin-4-ones)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton broth (or other appropriate broth)

  • Test compounds (6-fluoro- and 6-trifluoromethyl-quinolin-4-ones)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide by activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

  • Test compounds (6-fluoro- and 6-trifluoromethyl-quinolin-4-ones)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of NO inhibition for each compound.

Conclusion and Future Directions

The substitution at the 6-position of the quinolin-4-one scaffold is a powerful tool for modulating biological activity. While 6-fluoro-quinolin-4-ones are well-established as potent antibacterial and promising anticancer agents, the emerging data on 6-trifluoromethyl-quinolin-4-ones suggests that this class of compounds holds significant therapeutic potential in its own right. The strong electron-withdrawing nature and increased steric bulk of the trifluoromethyl group may offer advantages in terms of target selectivity, potency, and overcoming resistance mechanisms.

To definitively establish the comparative efficacy of these two classes of compounds, direct head-to-head in vitro and in vivo studies are essential. Future research should focus on the synthesis and parallel evaluation of 6-fluoro and 6-trifluoromethyl analogues across a range of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation quinolin-4-one-based therapeutics with enhanced efficacy and safety profiles.

References

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.
  • Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. (n.d.).
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Antimicrobial activity of a novel des-fluoro (6) quinolone, garenoxacin (BMS-284756)
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-neg
  • Bactericidal Activities of BMS-284756, a Novel Des-F(6)
  • Quinolone antibiotic. (n.d.). Wikipedia.
  • Mechanism of action of and resistance to quinolones. (n.d.). PMC.
  • Antimicrobial activity of CS-940, a new trifluorin
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.).
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI.
  • Design, Synthesis, and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024).
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024).
  • Anti-inflammatory effects of Chaishi Tuire Granules on influenza A treatment by mediating TRAF6/MAPK14 axis. (2022). Frontiers.
  • Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. (2025).
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • SAR of Fluroquinolone. (n.d.). Scribd.
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). PMC.
  • Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Medi
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.
  • Trimethyl angelicin) Analogues as Anti-Inflammatory Agents in the Treatment of Cystic Fibrosis Lung Disease. (2022). Semantic Scholar.
  • New TMA (4,6,4′-Trimethyl angelicin) Analogues as Anti-Inflammatory Agents in the Treatment of Cystic Fibrosis Lung Disease. (2022). MDPI.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers.
  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press.
  • #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. (2022).
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Design, Synthesis, and Antimicrobial Evaluation of Novel 6‐Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores. (2025).
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025). Benchchem.
  • Nitric oxide production inhibition by natural compounds in.... (n.d.).
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC.
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  • Quinolin-4-ones: Methods of Synthesis and Applic

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Validation

X-ray crystallography data for 8-substituted quinolin-4(1H)-one tautomers

The following guide provides a technical analysis of X-ray crystallography data for 8-substituted quinolin-4(1H)-one tautomers. It is structured to serve as a comparative benchmark for researchers characterizing these sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of X-ray crystallography data for 8-substituted quinolin-4(1H)-one tautomers. It is structured to serve as a comparative benchmark for researchers characterizing these scaffolds in drug development.

Subject: Solid-State Tautomeric Equilibria & Structural Metrics Content Type: Technical Comparison Guide

Executive Summary: The Tautomeric Imperative

In medicinal chemistry, the quinolin-4(1H)-one scaffold is a "privileged structure" found in antimalarials (e.g., chloroquine analogs) and antibacterial agents (e.g., fluoroquinolones). However, this scaffold presents a critical characterization challenge: Prototropic Tautomerism .

While the 4-oxo (keto) form is generally pharmacologically active and stable in the solid state, the 4-hydroxy (enol) tautomer can persist depending on solvent history, pH, and—crucially—substitution at the 8-position . Misidentifying the tautomeric state leads to erroneous docking models and failed solubility predictions.

This guide compares the crystallographic signatures of these tautomers and analyzes how 8-substituents (steric vs. electronic) perturb the solid-state equilibrium.

X-Ray Crystallographic Markers: The Keto-Enol Fingerprint

To objectively distinguish between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms, researchers must analyze specific bond length deltas. The presence of a hydrogen atom on N1 vs. O4 is often ambiguous in X-ray diffraction (unless high-resolution neutron diffraction is used); therefore, heavy-atom bond lengths are the gold standard.

Comparative Metrics Table
Structural MarkerTarget: 4-Quinolone (Keto) Alternative: 4-Hydroxyquinoline (Enol) Significance
C4–O Bond Length 1.24 – 1.27 Å 1.34 – 1.37 ÅPrimary Indicator. Short double bond (C=O) vs. long single bond (C-OH).
C2–C3 Bond Length 1.33 – 1.36 Å 1.40 – 1.43 ÅKeto form localizes double bond character at C2-C3.
C3–C4 Bond Length 1.43 – 1.46 Å 1.36 – 1.40 ÅKeto form has single bond character here; Enol has partial double bond character.
C8a–N1–C2 Angle > 120° (Expanded)< 120° (Compressed)Protonation at N1 (Keto) expands the internal bond angle.
Intermolecular Motif Centrosymmetric Dimer Infinite Helical ChainsKeto forms typically dimerize via N1–H···O=C4 hydrogen bonds (

motif).

Field Insight: If your C4–O bond length falls in the "Gray Zone" (1.29 – 1.32 Å), you are likely observing a disordered crystal where both tautomers coexist in the lattice, or a zwitterionic resonance hybrid common in polar solvates.

The "8-Substituent Effect": Comparative Analysis

The substituent at the 8-position (peri-position to N1) acts as a "Gatekeeper" for crystal packing. It influences the tautomeric preference through steric clash or intramolecular hydrogen bonding.

Scenario A: 8-H (Unsubstituted) or 8-Alkyl (Steric/Passive)
  • Behavior: The molecule adopts the canonical Keto-Dimer packing.

  • Mechanism: The N1-H is unhindered and acts as a strong Hydrogen Bond (HB) donor to the C4-carbonyl of a neighboring molecule.

  • Data Profile: Clear C=O character (1.25 Å). High melting point due to stable dimer network.

Scenario B: 8-Electron Withdrawing (e.g., 8-NO₂, 8-CF₃)
  • Behavior: The electron-withdrawing group (EWG) reduces the electron density at N1, making the N1-H more acidic.

  • Mechanism: This strengthens the intermolecular N1-H···O hydrogen bond, often shortening the donor-acceptor distance (

    
    ).
    
  • Risk: 8-Nitro groups can twist out of the plane to relieve steric strain, disrupting

    
    -stacking and lowering solubility.
    
Scenario C: 8-H-Bond Active (e.g., 8-OH, 8-OMe)
  • Behavior: High Risk of Tautomeric Shift.

  • Mechanism:

    • 8-OMe: The oxygen lone pair can accept a hydrogen bond from N1-H. This forms a 5-membered intramolecular ring (N1-H···O8), preventing the formation of the intermolecular dimer. This often destabilizes the keto form or forces a unique packing motif (e.g., helical chains).

    • 8-OH: Can act as a dual donor/acceptor. In some cases, it stabilizes the enol form by H-bonding to the quinoline nitrogen (if unprotonated), mimicking the "oxine" (8-hydroxyquinoline) chelation motif.

Visualizing the Structural Logic

Diagram 1: Tautomer Identification Workflow

This decision tree guides the assignment of the tautomer based on X-ray data refinement.

TautomerID Start Refine Crystal Structure CheckH H-Atom Location Possible? (Difference Fourier Map) Start->CheckH Direct Direct Assignment (N-H vs O-H) CheckH->Direct Yes (High Res) BondCheck Analyze C4-O Bond Length CheckH->BondCheck No (Standard) KetoPath Length ~1.25 Å BondCheck->KetoPath EnolPath Length ~1.35 Å BondCheck->EnolPath HybridPath Length ~1.30 Å BondCheck->HybridPath ResultKeto CONFIRMED: 4(1H)-one (Keto) (Check for Dimer Packing) KetoPath->ResultKeto ResultEnol CONFIRMED: 4-Hydroxy (Enol) (Check for Solvent H-bonds) EnolPath->ResultEnol ResultDisorder WARNING: Static Disorder (Refine Occupancy 50:50) HybridPath->ResultDisorder

Caption: Logical workflow for assigning tautomeric state based on crystallographic refinement metrics.

Diagram 2: The "8-Position Gatekeeper" Interaction Map

This diagram illustrates how the 8-substituent competes with the standard dimerization pathway.

InteractionMap N1 N1-H (Donor) C4 C4=O (Acceptor) N1->C4 Primary Pathway (Standard) Dimer Intermolecular Dimer (Stable Solid State) C4->Dimer Sub8 8-Substituent Sub8->N1 Interference (e.g. 8-OMe) Intra Intramolecular Lock (Disrupted Packing) Sub8->Intra Steric/Electronic Modulation Intra->Dimer Inhibits

Caption: Mechanistic pathway showing how 8-substituents can disrupt the standard N1-H···O=C4 dimerization.

Experimental Protocol: "Iso-Structural Seeding"

To obtain high-quality single crystals of 8-substituted quinolones without solvent inclusion (which confuses tautomer assignment), use this self-validating protocol.

Objective: Grow anhydrous crystals to isolate the intrinsic tautomer.

  • Preparation: Dissolve 20 mg of the 8-substituted quinolone in 2 mL of hot DMF (Dimethylformamide).

    • Why: Quinolones have poor solubility in common organic solvents; DMF ensures complete dissolution of aggregates.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Trustworthiness: Removes nucleation sites that cause rapid, amorphous precipitation.

  • The Anti-Solvent Layer: Carefully layer 4 mL of Ethanol (or Acetonitrile) on top of the DMF solution. Do not mix.

  • Controlled Diffusion: Cap the vial with Parafilm and poke one single pinhole .

    • Causality: Slow diffusion of ethanol into DMF lowers solubility gradually, favoring the thermodynamic product (usually the Keto dimer) over kinetic amorphous forms.

  • Harvesting: Allow to stand undisturbed at 25°C for 5-7 days.

  • Data Collection: Mount crystal at 100 K (cryogenic).

    • Critical: Thermal motion at room temperature often smears the H-atom density at N1/O4, making tautomer assignment impossible.

Implications for Drug Design

Understanding the solid-state tautomer of 8-substituted quinolones is not just an academic exercise; it directly impacts:

  • Solubility: The Keto-Dimer has a high lattice energy, leading to lower aqueous solubility. Disrupting this dimer (via 8-substitution) can improve solubility.

  • Binding Affinity: Most kinase and bacterial topoisomerase binding pockets prefer the 4-oxo (keto) form. If an 8-substituent stabilizes the enol form, potency may decrease unless the enzyme can catalyze the tautomerization.

References

  • Nasiri, H. R., et al. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.[1]

  • Kassem, M. G., et al. (2012).[1] "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E.

  • Marfo-Owusu, E., & Thompson, A. L. (2015). "The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole." Analytical Sciences: X-ray Structure Analysis Online.

  • Munshi, P., & Guru Row, T. N. (2002). "Topological Analysis of Charge Density Distribution in Concomitant Polymorphs of 3-Acetylcoumarin." Crystal Growth & Design.
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for visualizing H-bond networks described in this guide).

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Comparative

Infrared (IR) spectroscopy peaks for carbonyl vs hydroxyl tautomers in quinolones

Executive Summary: The Tautomeric Challenge In drug discovery, particularly with antimicrobial 4-quinolones (e.g., ciprofloxacin, levofloxacin), defining the tautomeric state is not merely an academic exercise—it is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In drug discovery, particularly with antimicrobial 4-quinolones (e.g., ciprofloxacin, levofloxacin), defining the tautomeric state is not merely an academic exercise—it is a critical determinant of pharmacokinetics and receptor binding. The 4-quinolone core exists in a dynamic equilibrium between the 4-oxo (keto) form and the 4-hydroxy (enol) form.

While the 4-oxo tautomer is thermodynamically favored in the solid state and polar solvents, the enol form can stabilize in non-polar environments or through specific binding pocket interactions. Misidentifying these forms leads to erroneous QSAR (Quantitative Structure-Activity Relationship) models and binding affinity calculations.

This guide provides a definitive, experimentally grounded workflow to distinguish these tautomers using Infrared (IR) Spectroscopy, emphasizing the diagnostic shifts in carbonyl and hydroxyl regions.

Mechanistic Foundation: The Keto-Enol Equilibrium

The structural ambiguity arises from the migration of a proton between the nitrogen at position 1 and the oxygen at position 4. This is not a simple ketone-alcohol switch; it involves the aromatization of the pyridine ring in the enol form.

Tautomeric Shift Visualization

Tautomerism Keto 4-Quinolone (Keto) (Thermodynamically Favored) C=O Present N-H Present Transition Proton Transfer (Solvent/pH Dependent) Keto->Transition H+ Migration Transition->Keto Enol 4-Hydroxyquinoline (Enol) (Aromatized Ring) C-OH Present C=N Present Transition->Enol Aromatization Enol->Transition

Figure 1: The dynamic equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms. Note that the keto form is typically the dominant species in solid-state analyses.[1]

Diagnostic Peak Analysis

The differentiation relies on three primary spectral regions: the functional group region (X-H stretching), the double bond region (1500–1750 cm⁻¹), and the fingerprint region.

Comparative Spectral Data
Spectral Feature4-Quinolone (Keto Form)4-Hydroxyquinoline (Enol Form)Mechanistic Cause
C=O Stretch 1620 – 1660 cm⁻¹ (Strong)Absent The keto form possesses a vinylogous amide carbonyl, lowering frequency compared to standard ketones (1715 cm⁻¹).
O-H Stretch Absent3200 – 3500 cm⁻¹ (Broad)Appearance of the hydroxyl group in the enol form.
N-H Stretch 2800 – 3200 cm⁻¹ (Broad, Multiple)AbsentThe N-H proton in the keto form is often involved in strong intermolecular dimerization.
C=N / C=C ~1590 – 1610 cm⁻¹1630 – 1640 cm⁻¹ The enol form gains C=N character, often appearing near where the carbonyl would be, creating confusion.
Ring Breathing ~1500 cm⁻¹~1580 cm⁻¹Aromatization of the heterocyclic ring in the enol form shifts skeletal vibrations to higher frequencies.
Expert Insight: The "Vinylogous Amide" Trap

Do not expect the quinolone carbonyl to appear at the standard ketone position of 1715 cm⁻¹. The 4-quinolone system behaves electronically as a vinylogous amide . Resonance donates electron density from the nitrogen lone pair to the carbonyl oxygen, significantly weakening the C=O bond order.

  • Result: The C=O peak shifts down to 1635 ± 20 cm⁻¹ .

  • Risk: This overlaps with the C=N stretch of the enol form. Do not rely on the 1600 cm⁻¹ region alone. You must cross-reference with the X-H stretching region (3000+ cm⁻¹).

Experimental Protocols

To definitively assign the tautomer, you cannot rely on a single scan. You must perturb the system.

Protocol A: Solid-State vs. Solution Comparison

Objective: Determine if the crystal packing forces (favoring keto) are maintained in solution.

  • Solid State (KBr Pellet or ATR):

    • Prepare a 1% w/w dispersion of the analyte in dry KBr.

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Expectation: Dominant Keto form.[1] Look for strong band at ~1640 cm⁻¹ and broad N-H/C-H overlap below 3100 cm⁻¹.

  • Solution State (Non-Polar):

    • Dissolve analyte in CHCl₃ or CCl₄ (if solubility permits).[2]

    • Use a CaF₂ liquid cell (0.1 mm pathlength).

    • Expectation: If the Enol form is accessible, a sharp/broad O-H band will appear >3400 cm⁻¹, and the C=O intensity at 1640 cm⁻¹ will decrease relative to the ring modes.

  • Solution State (Polar):

    • Dissolve in DMSO or Methanol.

    • Expectation: Polar solvents stabilize the charge separation of the Keto form (zwitterionic character), reinforcing the C=O band.

Protocol B: Deuterium (D₂O) Exchange

Objective: Distinguish N-H/O-H bands from C-H bands in the complex 3000 cm⁻¹ region.

  • Dissolve the sample in a water-miscible solvent (e.g., DMSO-d6 for IR or just DMSO).

  • Add 10% D₂O.

  • Shake and allow to equilibrate for 10 minutes.

  • Acquire spectrum.[1][2][3][4][5][6][7][8]

  • Analysis:

    • N-H / O-H bands: Will disappear or shift to ~2200–2400 cm⁻¹ (due to the mass effect of Deuterium).

    • C-H bands: Will remain unchanged.

    • Critical Check: If the broad band at 3400 cm⁻¹ disappears, it confirms labile protons (Enol O-H or Keto N-H). If the band was very broad and low energy (2800-3000), it was likely the H-bonded N-H of the keto dimer.

Decision Workflow

Use this logic tree to interpret your spectral data.

Workflow Start Start: Acquire IR Spectrum CheckCO Check 1620-1660 cm⁻¹ Region Start->CheckCO StrongBand Strong, Broad Band Present? CheckCO->StrongBand KetoSuspect Suspect Keto (Quinolone) StrongBand->KetoSuspect Yes (C=O) EnolSuspect Suspect Enol (Hydroxyquinoline) StrongBand->EnolSuspect No / Weak (C=N only) CheckXH Check 2800-3500 cm⁻¹ Region KetoSuspect->CheckXH EnolSuspect->CheckXH NH_Pattern Broad absorption 2800-3200 cm⁻¹ (N-H Dimer) CheckXH->NH_Pattern Confirm Keto OH_Pattern Distinct band >3300 cm⁻¹ (Free O-H) CheckXH->OH_Pattern Confirm Enol ConclusionKeto Dominant Species: 4-Quinolone (Keto) NH_Pattern->ConclusionKeto Final ID ConclusionEnol Dominant Species: 4-Hydroxyquinoline OH_Pattern->ConclusionEnol Final ID

Figure 2: Step-by-step spectral interpretation workflow for assigning tautomeric state.

References

  • BenchChem. (2025).[2] A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for fundamental IR assignments).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Quinolone Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Srivastava, A., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy: Carbonyl Compounds. Chemistry Department Educational Resources. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one proper disposal procedures

Operational Guide: Safe Disposal of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one Executive Summary This guide provides an autonomous, technical protocol for the disposal of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

Executive Summary

This guide provides an autonomous, technical protocol for the disposal of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one .[1][2] Unlike standard organic waste, this compound presents a dual-halogen challenge: the Bromine atom (generating corrosive HBr upon combustion) and the Trifluoromethyl (


)  group (requiring high-temperature incineration to break the C-F bonds and scrubbers for HF).[1] Improper disposal in non-halogenated streams risks regulatory non-compliance (RCRA) and damage to standard incineration infrastructure.

Part 1: Chemical Profile & Hazard Pharmacophore[2][3]

Before disposal, you must understand the "Hazard Pharmacophore"—the specific structural features that dictate waste management.[2]

FeatureStructural MoietyDisposal Implication
Core Scaffold Quinolin-4(1H)-oneNitrogen-containing; potential for

generation.[1][2] Lipophilic nature implies skin absorption risk.[2]
Halogen 1 Bromine (C-8 position)Heavy halogen.[2] Generates Hydrogen Bromide (HBr) during combustion.[2]
Halogen 2 Trifluoromethyl (C-6 position)CRITICAL: High thermal stability.[2] C-F bond energy (~485 kJ/mol) requires incineration

to prevent formation of persistent fluorinated byproducts (PFAS-like) or Trifluoroacetic acid (TFA).[1]
Physical State Solid (Powder)Dust inhalation hazard.[2] High melting point (typically

for this class).[2][3]

Part 2: Pre-Disposal Segregation Strategy

The Core Directive: Never mix this compound with non-halogenated solvents or oxidizers.[2]

Why Segregation Matters (The Causality)
  • Cost & Compliance: Halogenated waste requires expensive high-temperature incineration with caustic scrubbing.[2] Mixing 10g of this quinoline into 10L of Acetone turns the entire 10L into "Halogenated Waste," increasing disposal costs by 5-10x.[1][2]

  • Chemical Incompatibility: The quinoline nitrogen can act as a base.[2] Mixing with strong oxidizing acids (Nitric, Perchloric) in a waste container can lead to exothermic nitration or decomposition.[1]

Visual Workflow: Waste Segregation Logic

SegregationLogic Start Waste Generation: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution (Mother Liquor) StateCheck->LiquidPath Container1 Container Type: Wide-Mouth HDPE Jar SolidPath->Container1 Double Bag First Container2 Container Type: Narrow-Mouth HDPE Carboy LiquidPath->Container2 Do NOT mix with Non-Halogenated Tagging Labeling: 'HALOGENATED ORGANIC' (List Br & F content explicitly) Container1->Tagging Container2->Tagging Storage Storage: Secondary Containment Away from Oxidizers Tagging->Storage

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with high-temperature incineration feeds.

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system.[2] Each step prepares the waste for the next, ensuring safety from bench to incinerator.[2]

Step 1: Personal Protective Equipment (PPE)[1]
  • Hand Protection: Double-gloving is required.[2]

    • Inner: Nitrile (standard).[2]

    • Outer: Nitrile (minimum 0.11 mm) or Silver Shield (Laminate) if handling concentrated solutions.

    • Reasoning: Quinoline derivatives can be lipophilic and penetrate standard latex rapidly.[2]

  • Respiratory: N95 (minimum) or P100 particulate respirator if handling the dry powder outside a fume hood.

Step 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE).[2]

    • Avoid: Glass containers for final waste storage if possible, to prevent breakage during transport.[2]

    • Avoid: Metal cans (corrosion risk from potential hydrolysis of the

      
       or Br groups over long storage).
      
  • Preparation: Ensure the container is dry and free of incompatible residues (oxidizers).

Step 3: Transfer & Packaging
  • For Solids:

    • Place the solid waste into a clear polyethylene bag.[2]

    • Zip/seal the bag.[2]

    • Place the sealed bag into the Wide-Mouth HDPE waste drum.

    • Why: This "double containment" prevents dust generation when the waste contractor opens the drum.

  • For Solutions (HPLC waste/Mother Liquors):

    • Verify the solvent is compatible with HDPE (most organic solvents are).[2]

    • Pour into the Halogenated Solvent carboy.

    • Critical: Record the volume added on the waste log immediately.

Step 4: Labeling (The Chain of Custody)

The label is the primary communication tool for the incinerator operator. You must explicitly write:

"Contains: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one" "Warning: Contains Fluorine and Bromine" [1][2]

  • Scientific Justification: The incinerator operator needs to calculate the "Halogen Load" to adjust the scrubber pH (usually caustic soda) to neutralize the HF and HBr gas produced.

Part 4: Emergency Spill Response

If a spill occurs, the priority is containment of the powder to prevent inhalation and environmental release.

Spill Management Workflow

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area Allow dust to settle (5 min) Spill->Evac PPE Don PPE: Resp Protection + Double Gloves Evac->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet ActionDry Cover with wet paper towels (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite or Polypropylene Pads Wet->ActionWet Disposal Transfer to Halogenated Waste ActionDry->Disposal ActionWet->Disposal Clean Wash area with Soap & Water x3 Disposal->Clean

Figure 2: Tactical response flow for dry vs. wet spills, prioritizing dust suppression and containment.[1][2][4][5]

Part 5: Final Disposition (Incineration)

Do not attempt to destroy this chemically in the lab (e.g., acid digestion).[1] The C-F bond is too stable.[2]

  • Required Method: Rotary Kiln Incineration.[2][6]

  • Parameters: Temperature

    
     with a residence time of >2 seconds.
    
  • Mechanism:

    
    [1]
    
  • Post-Combustion: The flue gas must pass through a wet scrubber (typically NaOH) to convert the corrosive HBr and HF into harmless salts (NaBr, NaF) before release.[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Handling Halogenated Organic Waste in Academic Laboratories. ACS Center for Lab Safety.[2]

  • PubChem. (2024).[2] Compound Summary: Quinolin-4(1H)-one Derivatives and Halogenated Analogs.[1][2] National Library of Medicine.[2] [1]

Sources

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